Methylene blue hydrate
Description
Historical Trajectories and Evolution of Methylene (B1212753) Blue Hydrate (B1144303) in Research Domains
The journey of Methylene Blue began in the late 19th century when German chemist Heinrich Caro first synthesized it as an aniline-based dye for the textile industry. kingspharma.comnih.govbasf.com However, its potential beyond textiles was quickly recognized by scientists like Robert Koch and Paul Ehrlich, who utilized its staining properties for microscopy. nih.gov This marked the beginning of its application in biological research, leading to its use as an antiseptic and in the treatment of malaria. kingspharma.comnih.gov
Over the decades, the application of Methylene Blue hydrate has expanded into various research domains:
Analytical Chemistry: It has been widely used as a redox indicator, famously demonstrated in the "blue bottle" experiment where its solution transitions between blue (oxidized state) and colorless (reduced state). wikipedia.orgchemicals.co.uk This property also makes it useful for determining anionic surfactants in water samples. wikipedia.org
Biological Staining: Its ability to stain tissues and cellular components has been fundamental in histology and microbiology. nih.govbiocompare.com It binds to nucleic acids, although through electrostatic interactions rather than intercalation, which is advantageous for certain molecular biology applications. biocompare.commdpi.com
Photodynamic Therapy Research: Methylene Blue acts as a photosensitizer, generating reactive oxygen species upon exposure to light and oxygen. wikipedia.orgnih.gov This has spurred research into its use in photodynamic therapy for various applications, including anticancer research. nih.govmdpi.com
The understanding of Methylene Blue's hydrated states has also evolved. Initially often referred to as a trihydrate, recent research has identified several distinct hydrates, including a pentahydrate, dihydrates, and a monohydrate, each with unique crystalline structures and stability. nih.govrsc.orgrsc.orgresearchgate.net This refined understanding of its hydration is crucial for controlling its properties in various research applications.
Contemporary Significance and Interdisciplinary Relevance of this compound in Academic Studies
In the 21st century, this compound continues to be a subject of intense academic study, with its relevance extending across multiple disciplines.
Neuroscience: A significant area of contemporary research focuses on the neuroprotective effects of Methylene Blue. ascendwellnessmbs.comthenutritionalparadigm.com Studies have investigated its potential to inhibit the aggregation of tau proteins, which is a hallmark of Alzheimer's disease. medchemexpress.comalzdiscovery.org Its ability to cross the blood-brain barrier and enhance mitochondrial function makes it a compound of interest for research into neurodegenerative diseases and cognitive enhancement. ascendwellnessmbs.commedchemexpress.comnih.gov Research has shown it can improve memory retrieval and increase cerebral blood flow. ascendwellnessmbs.comalzdiscovery.org
Mitochondrial Research: Methylene Blue is known to act as an alternative electron carrier in the mitochondrial respiratory chain, which can bypass blockages and enhance ATP production. nih.govnih.gov This has led to its use as a tool to study mitochondrial function and dysfunction in various pathological conditions. ascendwellnessmbs.comnih.gov
Materials Science: The adsorption properties of Methylene Blue are utilized to characterize the adsorptive capacity of materials like activated carbon. wikipedia.org It is also used in the study of nanoporous materials and as an intercalator. nih.gov The various hydrated forms of Methylene Blue are subjects of study in crystal engineering, exploring how water molecules influence the crystal packing. mdpi.com
Environmental Science: Due to its use as a dye, the removal of Methylene Blue from wastewater is a significant area of research. mdpi.com This has led to the development and testing of various adsorbent materials and photocatalytic degradation processes. mdpi.comacs.orgresearchgate.net
The table below summarizes some of the key interdisciplinary applications of this compound in modern research.
| Research Area | Application of this compound | Key Research Findings |
| Neuroscience | Investigation of neuroprotective effects | Inhibits tau protein aggregation; enhances mitochondrial function in neurons. medchemexpress.comalzdiscovery.orgnih.gov |
| Photodynamic Therapy | Photosensitizer for targeted cell destruction | Effective in preclinical models for anticancer therapy. nih.govmdpi.com |
| Analytical Chemistry | Redox indicator | Reversible color change upon oxidation and reduction. wikipedia.orgchemicals.co.uk |
| Materials Science | Characterization of adsorbent materials | Used to determine the adsorption capacity of activated carbon and other materials. wikipedia.orgacs.org |
| Environmental Science | Model compound for water purification studies | Development of methods for dye removal from wastewater. mdpi.comresearchgate.net |
Conceptual Frameworks and Emerging Research Paradigms for this compound
The scientific community is continuously developing new conceptual frameworks and research paradigms for understanding and utilizing this compound.
Redox Cycling and Mitochondrial Enhancement: A central paradigm is its role as a redox-cycling agent that can modulate cellular redox states and enhance mitochondrial efficiency. medchemexpress.com This framework positions Methylene Blue not just as a dye or indicator, but as an active modulator of cellular metabolism, with implications for aging and disease research. nih.gov
Photobiomodulation and Antimicrobial Applications: The combination of Methylene Blue with light to inactivate pathogens is an expanding research area. nih.govresearchgate.net This paradigm of photodynamic inactivation is being explored for a wide range of antimicrobial applications, including the decontamination of blood products. nih.gov
Nanotherapeutics and Targeted Delivery: Encapsulating Methylene Blue within nanoparticles is an emerging strategy to enhance its delivery and efficacy for applications like photodynamic therapy. mdpi.com This approach aims to improve cellular uptake and concentrate the compound at the target site, thereby increasing its therapeutic effect while minimizing off-target effects. mdpi.com
Hydrate Engineering: A deeper understanding of the various crystalline hydrates of Methylene Blue opens up a new research avenue focused on "hydrate engineering." rsc.orgrsc.org By controlling the hydration state, researchers can potentially fine-tune the compound's solubility, stability, and bioavailability for specific applications. Research has identified distinct hydrates, such as the pentahydrate and dihydrate, each with characteristic spectral features. rsc.org
The following table presents data on the different identified hydrates of Methylene Blue, highlighting the complexity and research potential in this area.
| Hydrate Form | Water Molecules per Methylene Blue Unit | Analytical Methods for Identification |
| Pentahydrate | 5 | X-ray powder diffraction (XRPD), Terahertz time-domain spectroscopy (THz-TDS) rsc.orgrsc.org |
| Dihydrate (multiple forms) | 2 | XRPD, THz-TDS rsc.orgrsc.org |
| Monohydrate | 1 | XRPD rsc.org |
| Anhydrate | 0 | THz-TDS rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVSELLRAGBDLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7220-79-3, 122965-43-9, 67183-68-0 | |
| Record name | Methylene blue trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Bis(dimethylamino)phenothiazin-5-ium, chloride, hydrate (1:1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122965-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene Blue monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067183680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLENE BLUE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3YJW1TB3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Fundamental Spectroscopic and Chemical Mechanistic Investigations of Methylene Blue Hydrate
Elucidation of Hydrate (B1144303) Forms and Crystalline State Transformations of Methylene (B1212753) Blue Hydrate
Methylene blue is a heterocyclic aromatic compound that can form several stable hydrated crystalline states due to the strong hydrogen-bond interaction between the methylene blue molecule and water. rsc.orgresearchgate.net These different hydrate forms can transform from one to another under varying temperature and humidity conditions. slq.qld.gov.aursc.org The characterization and differentiation of these hydrates are crucial as the crystalline form of a pharmaceutical substance can influence its stability and other properties. researchgate.netrsc.org
A comprehensive re-investigation of the crystalline states of methylene blue has identified five distinct hydrates: a pentahydrate, a hydrate containing 2.2–2.3 water molecules, two different dihydrates, and a monohydrate. rsc.org Contrary to some older reports, a trihydrate form was not found. rsc.org The crystal structure of methylene blue hydrochloride pentahydrate consists of sheets of methylene blue molecules associated with chloride ions, and a clathrate-like network of water molecules. rsc.org The dye molecules are nearly planar, and the unit cell contains twenty water molecules of hydration, forming an intricate hydrogen-bonding network. iucr.org
Spectroscopic Differentiation of Methylene Blue Hydrate Polymorphs (e.g., Terahertz Spectroscopy)
Traditional spectroscopic methods like infrared (IR) and Raman spectroscopy have limitations in differentiating between the various hydrates of methylene blue due to the similarities in their composition and structure. slq.qld.gov.aursc.org Terahertz (THz) time-domain spectroscopy, however, has proven to be an effective technique for distinguishing between these polymorphs. slq.qld.gov.aursc.org
THz spectroscopy can differentiate between the pentahydrate, dihydrate, and anhydrate forms of methylene blue based on their distinct absorption spectra in the terahertz range (0.2–2.0 THz). rsc.orgrsc.org The pentahydrate form shows prominent absorption peaks at 0.84 THz and 1.68 THz. rsc.orgrsc.org The dihydrate form exhibits a broad and weak absorption peak around 0.89 THz. rsc.orgrsc.org The anhydrate form, lacking water molecules, does not show any significant characteristic absorption peaks in this range. rsc.orgrsc.org
Terahertz Absorption Peaks of Methylene Blue Hydrates
| Hydrate Form | Characteristic THz Absorption Peaks (THz) |
|---|---|
| Pentahydrate | 0.36, 0.54, 0.84, 1.68 rsc.orgrsc.org |
| Dihydrate | 0.31, 0.89, 1.50 rsc.orgrsc.org |
| Anhydrate | No obvious characteristic peaks rsc.orgrsc.org |
Dehydration Kinetics and Phase Transition Mechanisms of this compound
The transformation between the different hydrate forms of methylene blue, particularly the dehydration process, can be effectively studied using thermal analysis techniques coupled with spectroscopy. rsc.orgacs.org Terahertz spectroscopy is particularly useful for monitoring the dehydration kinetics by observing the changes in the characteristic absorption peaks of the hydrates over time at different temperatures. slq.qld.gov.aursc.org
As the temperature increases, the intensity of the absorption peaks corresponding to the higher hydrate forms (e.g., pentahydrate) gradually decreases, indicating a phase transition. rsc.org For instance, the absorption peaks of the pentahydrate at 0.84 and 1.68 THz begin to disappear at temperatures above 75 °C, signaling its transformation. rsc.org
The dehydration rate's dependence on temperature can be described by the Arrhenius equation. rsc.orgrsc.org Studies have determined the activation energy for the dehydration of methylene blue pentahydrate to its anhydrate form to be approximately 64.5 kJ mol⁻¹. rsc.orgrsc.org This value is consistent with the enthalpy change for this transformation determined by other methods like solution calorimetry and differential scanning calorimetry. rsc.org The introduction of montmorillonite (B579905) can inhibit the phase transition and grain growth of TiO2, which is used in the degradation of methylene blue. nih.gov
Vibrational Spectroscopy Analysis (FTIR, Raman) of this compound Conformations and Interactions
While limited in differentiating between the various hydrate forms, Fourier-transform infrared (FTIR) and Raman spectroscopy are valuable for analyzing the vibrational characteristics and molecular interactions within methylene blue hydrates. rsc.orgresearchgate.net
FTIR spectra show clear differences between the hydrated forms (pentahydrate and dihydrate) and the anhydrate form, especially in the regions around 2000 cm⁻¹ and 3300 cm⁻¹, which are associated with the vibrational modes of water molecules. rsc.org However, the differences in the FTIR spectra between the pentahydrate and dihydrate are much less pronounced. rsc.org
FTIR analysis can also reveal interactions between methylene blue and other substances. For example, shifts in the characteristic peaks of methylene blue, such as the aromatic ring C=C stretching at ~1590 cm⁻¹ and C-N stretching vibrations around 1323 cm⁻¹ and 1384 cm⁻¹, can indicate electrostatic interactions with other materials. mdpi.commdpi.com
Raman spectroscopy provides complementary information on the vibrational modes of the methylene blue molecule. rsc.org Like FTIR, it can distinguish between hydrated and anhydrous forms but offers limited differentiation between the various hydrates. rsc.orgresearchgate.net
Key FTIR Bands for Methylene Blue and its Hydrates
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretching (water) | ~3300 rsc.org | Present in hydrates, absent in anhydrate. |
| Water-related vibrations | ~2000 rsc.org | Present in hydrates, absent in anhydrate. |
| Aromatic Ring C=C Stretching | ~1590-1605 mdpi.com | Shifts can indicate intermolecular interactions. |
| C-N Stretching | ~1323, ~1384 mdpi.com | Shifts can indicate intermolecular interactions. |
Electronic Structure and Photophysical Property Studies of this compound
The electronic structure and photophysical properties of methylene blue are fundamental to its applications as a photosensitizer and fluorescent probe. These properties are influenced by the molecule's environment, including the solvent and its aggregation state.
Absorption and Fluorescence Spectroscopy of this compound in Various Media
The absorption spectrum of methylene blue in aqueous solution typically shows a main absorption peak around 664-665 nm, which is attributed to the monomeric form of the dye. nih.govrsc.org A shoulder at approximately 610-615 nm is also often observed, corresponding to the formation of dimers. rsc.orgsci-hub.red The presence of higher-order aggregates, such as trimers and tetramers, can further influence the absorption spectrum. researchgate.netacs.org
The solvent environment has a significant impact on the absorption and fluorescence properties of methylene blue, a phenomenon known as solvatochromism. researchgate.netijres.org In different solvents, the position of the maximum absorption wavelength (λmax) can shift. For example, a hypsochromic (blue) shift is observed when moving from water (λmax ≈ 664 nm) to ethanol (B145695) (λmax ≈ 653 nm), indicating that hydrogen-bond-donating solvents stabilize the ground state more than the excited state. ijres.orgresearchgate.net In contrast, a red shift is observed in dimethyl sulfoxide (B87167) (DMSO), with the absorption band moving to around 670 nm. sci-hub.red This is attributed to intermolecular interactions between DMSO and methylene blue that may alter the π-conjugation of the dye. sci-hub.red
The fluorescence emission of methylene blue is primarily due to the monomeric species, as dimers and other aggregates are generally non-luminescent. sci-hub.red The emission spectrum typically peaks around 686-688 nm. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent. For instance, the quantum yield is significantly higher in DMSO compared to water, which is partly attributed to the higher viscosity of DMSO. sci-hub.rednih.gov
Spectroscopic Properties of Methylene Blue in Different Solvents
| Solvent | Absorption Max (λmax, nm) | Fluorescence Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Water | 664 sci-hub.redijres.org | ~686 nih.gov | ~0.04 photochemcad.com |
| Ethanol | 653-656 ijres.orgphotochemcad.com | - | 0.52 sci-hub.red |
| Dimethyl Sulfoxide (DMSO) | 670 sci-hub.red | - | Higher than in water sci-hub.rednih.gov |
| N,N-Dimethylformamide (DMF) | - | - | 0.52 sci-hub.red |
Excited State Dynamics and Energy Transfer Mechanisms of this compound
Upon absorption of light, the methylene blue molecule is promoted to an excited singlet state. From this state, it can relax back to the ground state through several pathways, including fluorescence emission and non-radiative decay. Alternatively, it can undergo intersystem crossing to a longer-lived triplet state. sci-hub.red This triplet state is crucial for methylene blue's photodynamic activity, as it can transfer energy to molecular oxygen to generate highly reactive singlet oxygen. researchgate.net
The aggregation of methylene blue molecules significantly affects these excited-state processes. Dimerization and the formation of higher aggregates can quench fluorescence and alter the efficiency of intersystem crossing. rsc.orgsci-hub.red The solvent also plays a critical role. For example, the rate of intersystem crossing is thought to decrease in DMSO compared to water, leading to the observed increase in fluorescence quantum yield. sci-hub.red
The study of excited-state dynamics involves understanding the lifetimes of the excited states and the rates of the various de-excitation processes. These parameters are essential for optimizing the performance of methylene blue in applications such as photodynamic therapy and photocatalysis. researchgate.net
Singlet Oxygen Generation and Reactive Oxygen Species (ROS) Formation Pathways from this compound
Methylene Blue (MB) hydrate is a well-established photosensitizer, capable of generating reactive oxygen species (ROS) upon light irradiation. mdpi.com The primary mechanisms for ROS generation are categorized as Type I and Type II photochemical reactions. mdpi.com
In the Type II mechanism , the ground state MB molecule absorbs a photon, promoting it to an excited singlet state. Through intersystem crossing, it transitions to a longer-lived excited triplet state. mdpi.com This triplet-state photosensitizer can then transfer its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to produce highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov Methylene Blue is known to generate singlet oxygen with a relatively high quantum yield, approximately 0.5, making the Type II pathway significant. mdpi.com The efficiency of singlet oxygen generation is a key factor in many of its applications.
The Type I mechanism involves the excited triplet state of MB interacting directly with a substrate, including biological molecules or even other MB molecules. This interaction typically occurs via hydrogen abstraction or electron transfer, leading to the formation of free radicals and radical ions. mdpi.comresearchgate.net These initial radical species can then react with molecular oxygen to produce other ROS, such as superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). researchgate.netmdpi.com
Several factors can influence which pathway is dominant. In aqueous solutions, MB has a tendency to form dimers and higher-order aggregates, especially at concentrations above 10⁻⁵ M. mdpi.com These aggregates are less efficient at generating singlet oxygen and tend to favor the Type I electron-transfer pathway for deactivation. mdpi.comrsc.org The environment also plays a crucial role; for instance, the binding of MB to negatively charged cell membranes can lead to a shift from the Type II to the Type I mechanism. researchgate.net Studies in biological media have shown that while singlet oxygen is generated, the prevalence of other ROS suggests a significant contribution from the Type I pathway. researchgate.net The dissociation of hydrogen peroxide species (H₂O₂, H₂O₂⁻, and H₂O₂⁺) is a fundamental source for generating the specific ROS, like •OH, H⁺, and OH⁻, required for the degradation of MB. mdpi.com
The generation of various ROS by this compound upon photoactivation is summarized below:
| Photochemical Pathway | Initial Step | Primary Products | Subsequent ROS |
| Type II | Energy transfer from triplet MB to ³O₂ | Singlet Oxygen (¹O₂) | - |
| Type I | Electron/hydrogen transfer from triplet MB to substrate | MB radical cation/anion, Substrate radicals | Superoxide (O₂•⁻), Hydroxyl radical (•OH), Hydrogen Peroxide (H₂O₂) |
Photodegradation Mechanisms of this compound in Model Systems
The photodegradation of this compound involves a series of complex reactions initiated by the absorption of light. The primary mechanism is oxidative degradation facilitated by the reactive oxygen species (ROS) generated by the photo-excited dye itself, a process known as self-sensitized photooxidation. nih.gov The degradation process often leads to the progressive demethylation and fragmentation of the dye's aromatic structure.
A key initial step in the degradation is N-demethylation, where the methyl groups attached to the auxiliary amine groups are sequentially removed. mdpi.com This process leads to the formation of intermediates such as Azure B, Azure A, and Azure C. Computational studies using density functional theory (DFT) have shown that demethylation is energetically favorable when mediated by hydroxyl radicals (•OH) and hydroxyl ions (OH⁻), with calculated reaction energies of -154 kcal/mol and -214 kcal/mol, respectively. mdpi.com These reactions yield byproducts like formaldehyde (B43269) (CH₂O) and methanol (B129727) (CH₃OH), which have been experimentally detected. mdpi.com
The central heterocyclic thiazine (B8601807) ring can also be cleaved. This breakdown of the chromophoric system results in the loss of color, a phenomenon often referred to as photobleaching. researchgate.net This is a distinct process from the reversible reduction to the colorless leuco-methylene blue. researchgate.net The degradation can proceed through the formation of sulfoxide derivatives, followed by the opening of the central ring, leading to the formation of smaller, less colored, and ultimately colorless aromatic and aliphatic compounds.
The rate and efficiency of photodegradation are highly dependent on the experimental conditions. Factors such as the initial dye concentration, pH of the solution, and the presence of photocatalysts can significantly influence the degradation pathway and kinetics. royalsocietypublishing.orgacs.org For example, in alkaline conditions, the increased concentration of hydroxyl ions can facilitate the formation of hydroxyl radicals, thereby enhancing the degradation rate. royalsocietypublishing.org In the presence of photocatalysts like TiO₂ or Fe₂TiO₅, the generation of electron-hole pairs under irradiation leads to a more efficient production of ROS, accelerating the decomposition of the dye. royalsocietypublishing.orgresearchgate.net
Photo-excitation of the MB molecule.
Generation of ROS via Type I and/or Type II mechanisms.
N-demethylation leading to the formation of Azure intermediates.
Attack on the aromatic ring leading to hydroxylation and ring opening.
Fragmentation into smaller organic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.
Electrochemical and Redox Behavior of this compound
Electron Transfer Kinetics and Redox Cycling Mechanisms of this compound
The redox behavior of Methylene Blue (MB) is central to its chemical and biological functions. It can readily cycle between its oxidized (blue) and reduced, colorless form, known as Leucomethylene Blue (LMB). nih.gov This reversible redox cycling is fundamental to its mechanism of action in various applications. patsnap.com
MB⁺ (blue) + 2e⁻ + H⁺ ⇌ MBH (colorless)
In aqueous solutions, this two-electron transfer often appears as a single, fast process in cyclic voltammetry, without a clear separation of the individual electron transfer steps. conicet.gov.ar However, studies in non-aqueous solvents and with in-situ electron spin resonance (ESR) have provided evidence for a stepwise mechanism involving a semiquinone-type radical intermediate. conicet.gov.arresearchgate.net
The mechanism involves two sequential monoelectronic charge transfers:
MB⁺ + e⁻ ⇌ MB• (Formation of a neutral radical)
MB• + e⁻ ⇌ MB⁻ (Formation of an anion)
In non-aqueous media like dimethylformamide (DMF), this two-step reduction is clearly observed as two distinct redox waves in cyclic voltammograms. conicet.gov.ar The stability of the radical and anion intermediates is highly dependent on the solvent and the supporting electrolyte used. conicet.gov.ar
The electron transfer kinetics of MB can be influenced by several factors. At electrode surfaces, the process can be quasi-reversible, with the kinetics depending on the electrode material and its surface condition. wiley.comsciepub.com For instance, electrochemical pretreatment of carbon fiber electrodes has been shown to improve the heterogeneous electron transfer rate. wiley.com When MB is bound to DNA, the electron transfer rate can be modulated by the DNA structure and its conformational changes. nih.govacs.org The rate constant (kₛ) for electron transfer has been determined under various conditions using techniques like fast-scan cyclic voltammetry and Laviron analysis. nih.gov
Methylene Blue's ability to act as a redox cycler is particularly important in biological systems. It can accept electrons from reducing agents like NADH and then transfer them to electron acceptors such as cytochrome c in the mitochondrial electron transport chain. nih.gov This ability to shuttle electrons allows it to bypass certain enzymatic complexes and influence cellular respiration and ROS production. nih.govblessedhandsiv.com
Cyclic Voltammetry and Chronocoulometric Investigations of this compound
The peak potentials and currents in the CV are dependent on various experimental parameters:
pH: The formal reduction potential of MB is pH-dependent, shifting to more negative values as the pH increases. acs.org The slope of the potential vs. pH plot changes at different pH values, indicating a change in the number of protons involved in the electrode reaction. For example, studies have shown the involvement of 3 H⁺ at pH < 5.4, 2 H⁺ between pH 5.4-6.0, and 1 H⁺ at pH > 6.0. wiley.com
Scan Rate: The relationship between the peak current and the scan rate provides information about whether the process is diffusion-controlled or adsorption-controlled. wiley.com For freely diffusing MB, the peak current is proportional to the square root of the scan rate. If MB is adsorbed on the electrode surface, the peak current is directly proportional to the scan rate. wiley.com
Solvent: In non-aqueous solvents, the two-electron transfer can be resolved into two separate one-electron steps, each with its own pair of redox peaks. conicet.gov.arresearchgate.net This allows for the study of the intermediate radical species.
The table below shows representative electrochemical data for Methylene Blue under different conditions.
| Medium | Technique | Epc (V) | Epa (V) | ΔEp (V) | Key Finding | Reference |
| Aqueous (pH 7) | CV | -0.25 | - | - | E° = -0.25 V (vs SCE) for intercalated MB. | nih.gov |
| Non-aqueous (DMF) | CV | -0.74 (Peak 1) | - | - | Two distinct one-electron reduction peaks observed. | conicet.gov.ar |
| Aqueous (pH 2.2) | CV | - | - | Large | Quasi-reversible process at carbon fiber microelectrode. | wiley.com |
| Aqueous (pH 10.3) | CV | - | - | Small | Increased reversibility at higher pH. | wiley.com |
Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential, ΔEp = Peak Separation
Chronocoulometry is another electrochemical technique that has been used to investigate MB, particularly its adsorption at electrode surfaces. wiley.comnih.gov This method measures the total charge that passes as a function of time following a potential step. By analyzing the charge-time relationship, it is possible to distinguish between the charge due to the reduction/oxidation of diffusing species and that of adsorbed species. These studies have been instrumental in determining surface coverage and binding affinities of MB on modified electrodes, such as those derivatized with DNA, confirming that MB can adsorb and bind effectively to these surfaces. nih.govacs.org
Electroprecipitation and Electrochemical Film Formation of this compound
Under specific electrochemical conditions, Methylene Blue (MB) can undergo electropolymerization to form a conductive polymer film on an electrode surface. sciepub.com This process is typically observed during continuous cyclic voltammetry over a wide potential range in an aqueous solution. sciepub.com
The electropolymerization is evidenced by the appearance of new redox peaks in the cyclic voltammogram that grow with each successive potential scan. sciepub.com These new peaks are attributed to the redox activity of the newly formed polymer film, which is distinct from the monomeric MB in solution. The polymerization is thought to occur through the linkage of the terminal amino groups of the MB molecules. sciepub.com
The resulting polymer film, often referred to as poly(methylene blue), is electroactive and adheres to the electrode surface. These modified electrodes have been explored for various applications, including electrocatalysis and sensing. The electrochemical behavior of the film itself can be studied, revealing information about its stability and charge transport properties.
Furthermore, MB can be incorporated into other polymer films, such as Nafion, on an electrode surface. rsc.org In this case, MB molecules are physically entrapped within the polymer matrix. The resulting modified electrode exhibits the characteristic redox behavior of MB, but the polymer film provides a stable environment and can prevent the dye from leaching into the solution. rsc.org The electrochemical response of these MB-modified polymer film electrodes is also pH-dependent and shows good stability and reproducibility. rsc.org
Electroprecipitation, a related process, can be used to deposit films containing MB. While less common for MB itself, the principle involves electrochemically inducing a change in solubility that causes a substance to precipitate onto the electrode. This has been used to create various nanostructured films. researchgate.net
Advanced Methodologies for Methylene Blue Hydrate Synthesis and Functionalization in Research
Research into Controlled Synthesis of Specific Methylene (B1212753) Blue Hydrate (B1144303) Forms
Methylene blue has a strong propensity to incorporate water molecules into its crystal structure, leading to the formation of various hydrates. mdpi.com Research has identified at least five distinct hydrate forms, including a pentahydrate, a dihydrate, a monohydrate, and a hydrate with approximately 2.2 to 2.3 water equivalents. researchgate.net The formation of these different hydrated states, known as pseudo-polymorphism, is influenced by factors such as temperature and humidity. mdpi.comresearchgate.net
The controlled synthesis of a specific hydrate form is crucial as the crystalline structure can impact the compound's properties. rsc.orgresearchgate.net For instance, the stability and homogeneity of the active pharmaceutical ingredient can be affected by its crystalline form. rsc.orgresearchgate.net
Methods for Preparing Specific Hydrates:
Methylene Blue Pentahydrate: This form can be obtained through recrystallization from an aqueous solution of hydrochloric acid. rsc.orgrsc.org
Methylene Blue Dihydrate: Preparation involves the suspension equilibration of the pentahydrate in a 10-fold excess of 2-propanol containing 0.5% water, followed by drying. rsc.orgrsc.org
Methylene Blue Anhydrate: This form is prepared by drying the pentahydrate at 60°C overnight. rsc.orgrsc.org
The characterization and differentiation of these hydrates are accomplished using various analytical techniques. X-ray powder diffraction (XRPD) reveals distinct patterns for each hydrate due to their different crystal structures. rsc.org Terahertz (THz) spectroscopy has also proven to be a valuable tool for distinguishing between the pentahydrate, dihydrate, and anhydrate forms, as they exhibit unique absorption peaks in the THz range. rsc.orgrsc.org Other methods employed for characterization include thermogravimetric analysis (TGA), infrared spectroscopy (IR), and Raman spectroscopy. researchgate.netrsc.org
The transformation between different hydrate forms is a key area of research. For example, the dehydration of the pentahydrate to the anhydrate has been studied, and the activation energy for this process has been determined to be approximately 64.5 kJ mol⁻¹. rsc.orgrsc.org
Strategies for Chemical Functionalization and Derivatization of Methylene Blue for Research Applications
The functionalization and derivatization of the methylene blue molecule are employed to enhance its properties for specific research applications. These modifications can alter its solubility, reactivity, and biological interactions.
One common strategy involves the modification of the methyl groups attached to the amine functionalities. Derivatives have been synthesized where these methyl groups are replaced with longer alkyl chains such as ethyl, n-propyl, n-butyl, n-pentyl, and n-hexyl groups. google.comgoogle.com Another approach is the creation of salts with different anions to stabilize the positive charge on the phenothiazine (B1677639) ring system. google.com For instance, the dodecylsulfate salt of methylene blue can be prepared, which can then be co-mixed with a fatty acid to increase its hydrophobicity. google.com
Functionalization can also be achieved by introducing specific chemical groups. For example, an acrylamide-functionalized methylene blue monomer has been synthesized and incorporated into a diblock copolymer. rsc.org This modification was designed to create a polymer that could self-assemble into nanoparticles in an aqueous environment. rsc.org Similarly, the introduction of benzenesulfonate (B1194179) groups onto multi-walled carbon nanotubes has been shown to enhance their ability to adsorb methylene blue. nih.gov The introduction of amino (-NH2) groups into metal-organic frameworks has also been explored to improve the sorption performance of methylene blue. nih.gov
The synthesis of leuco-methylene blue, the reduced and colorless form of methylene blue, is another important derivatization. olemiss.eduresearchgate.net This is typically achieved by reducing methylene blue with a reducing agent like sodium dithionite. olemiss.edu
Green Chemistry Principles in Methylene Blue Hydrate Synthetic Pathways
The traditional synthesis of methylene blue involves the use of toxic dichromates, which generates significant environmental concerns due to chromium-containing waste. google.com Consequently, there is a growing emphasis on developing greener and more sustainable synthetic routes.
Green chemistry principles are being applied to various aspects of processes involving methylene blue, particularly in its application for photocatalytic degradation of other dyes and in the synthesis of nanocomposites. For example, the green synthesis of iron oxide nanoparticles using an aqueous extract of the Centaurea cyanus plant has been reported for the removal of methylene blue from aqueous solutions. researchgate.net Similarly, the extract of Portulaca oleracea (purslane) has been used as a reducing and capping agent in the green synthesis of MgO@AgO/Ag2O nanoparticles for the photocatalytic degradation of methylene blue. nih.gov The use of visible light as a sustainable energy source is another green approach, where methylene blue itself can act as a photo-redox catalyst. frontiersin.org
In the context of synthesizing materials for methylene blue removal, a one-pot synthesis of a carboxyl-functionalized hyper-cross-linked microporous polymer was developed using a dual-purpose reagent strategy to reduce chemical consumption and improve efficiency. acs.org Other research has focused on the use of plant extracts for the synthesis of nanoparticles for dye degradation. researchgate.net For instance, MoS2 nanoflowers have been synthesized via a green hydrothermal method for the efficient degradation of methylene blue under natural sunlight. rsc.org
While many of these examples focus on the use of green chemistry in applications of methylene blue, the principles are equally applicable to its own synthesis. The development of synthetic methods that avoid hazardous reagents like dichromates and minimize waste generation is a key goal for the future of methylene blue production. google.com
Methylene Blue Hydrate in Advanced Analytical Science Methodologies
Development and Application of Methylene (B1212753) Blue Hydrate-Based Electrochemical Sensors
The inherent redox activity of Methylene Blue hydrate (B1144303) has positioned it as a cornerstone in the field of electrochemical sensing. It is widely employed due to its chemical stability, ideal reduction potential that avoids background interference from processes like oxygen reduction, and its reversible electron transfer properties. scribd.com
The fundamental principle behind Methylene Blue-based electrochemical sensors lies in its ability to be reversibly oxidized and reduced, a property that can be modulated by the presence of a target analyte. Sensor fabrication often involves the immobilization of Methylene Blue hydrate onto an electrode surface. mdpi.com A common approach involves using materials like amino-group-functionalized multi-walled carbon nanotubes (NH2-fMWCNTs) on a glassy carbon electrode, which enhances the electrocatalytic activity towards cationic dyes like Methylene Blue. mdpi.com Another design involves incorporating Methylene Blue into a hydrogel matrix decorated with carbon nanotubes (CNTs). sigmaaldrich.com This three-dimensional network provides a large electroactive surface area and promotes rapid electron transfer. sigmaaldrich.com
The transduction mechanism is based on the electrochemical redox reaction of Methylene Blue. In the presence of a target analyte, such as ascorbic acid, Methylene Blue acts as an electron transfer mediator, facilitating the analyte's oxidation. sigmaaldrich.com This interaction leads to a measurable change in the electrochemical signal (e.g., peak current in voltammetry), which can be correlated to the analyte's concentration. mdpi.comsigmaaldrich.com The performance of these sensors can be optimized by adjusting parameters like pH, deposition time, and accumulation potential. mdpi.com For instance, the oxidation peak of Methylene Blue is pH-dependent, with studies showing an optimal signal at pH 6.0 for certain sensor configurations. mdpi.com The use of nanostructured electrodes, such as those with dendritic gold formations, can also significantly increase the surface area, leading to larger faradaic signals from Methylene Blue reduction and more reproducible sensor performance. nih.gov
Table 1: Examples of this compound-Based Electrochemical Sensor Designs This table is interactive. Click on headers to sort.
| Electrode Modification | Analyte | Key Finding | Reference |
|---|---|---|---|
| NH2-fMWCNTs on Glassy Carbon Electrode | Methylene Blue | Provided sensitive detection of Methylene Blue itself with a limit of detection of 0.21 nM. | mdpi.com |
| Electrodeposited MB on CNT-decorated Hydrogel | Ascorbic Acid | MB acts as an electron transfer mediator, enabling a fast response time (<4 s) and good stability. | sigmaaldrich.com |
Methylene Blue (MB) is a benchmark redox reporter in electrochemical aptamer-based (E-AB) sensors. scribd.com These sensors leverage the high specificity of aptamers—short, single-stranded DNA or RNA molecules that bind to specific targets. In a typical E-AB sensor design, the aptamer is modified with a thiol group at one end for attachment to a gold electrode and a Methylene Blue molecule at the other end. sielc.com
The signaling mechanism relies on a target-induced conformational change of the aptamer. In the absence of the target, the aptamer may exist in a flexible, unfolded state, keeping the MB reporter at a distance from the electrode, resulting in a low electrochemical signal. sielc.comrsc.org Upon binding to its target, the aptamer undergoes a significant structural change, folding into a rigid, three-dimensional structure. sielc.com This folding brings the MB reporter into close proximity with the electrode surface, which facilitates electron transfer and produces a measurable increase in the redox current ("signal-on" mechanism). sielc.comrsc.org This change in electron transfer rate is quantifiable using techniques like square wave voltammetry (SWV). rsc.org
An alternative mechanism involves a competition between the redox reporter and the target ligand. In this model, the covalently bound Methylene Blue itself binds to the aptamer, inducing a folded conformation. The addition of the target analyte then competes with MB for the binding site, displacing it and altering its electron transfer rate, which generates the signal. The stability and performance of MB-based sensors are often considered superior to those using other redox reporters like ferrocene, especially in complex biological samples such as blood serum. mdpi.com
Table 2: Applications of this compound as a Redox Reporter in Aptasensors This table is interactive. Click on headers to sort.
| Aptasensor Target | Key Feature | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | MB used as an exogenous indicator to amplify the electrochemical signal. | 8 CFU·mL⁻¹ | rsc.org |
| Cocaine | Signaling based on a competition mechanism between MB and the cocaine ligand. | Not Specified | |
| Cytochrome C | Real-time monitoring in tumor biopsies; MB tethered to the aptamer. | ~6 ng/mL | sielc.com |
Sensor Design and Transduction Mechanisms Utilizing this compound Redox Properties
Spectrophotometric and Fluorimetric Analytical Probes Incorporating this compound
The distinct spectral properties of this compound, including its strong light absorption and fluorescence, are harnessed for various optical sensing applications.
This compound is utilized as a chemical indicator for the spectrophotometric determination of various substances. tandfonline.com A classic application is in the analysis of anionic surfactants, often referred to as "Methylene Blue Active Substances" (MBAS). tandfonline.com This method is based on the ability of Methylene Blue, a cationic dye, to form an ion-pair with anionic analytes. The resulting complex can be extracted into an organic solvent, and the concentration is determined by measuring the absorbance of the organic phase.
The self-aggregation of Methylene Blue in aqueous solutions, primarily forming dimers and trimers, is central to many of these analytical methods. researchgate.netoup.com The monomeric form of MB has a maximum absorbance (λmax) at approximately 665 nm, while the dimer absorbs at a shorter wavelength, around 610 nm. researchgate.net The equilibrium between these forms can be perturbed by the presence of other molecules, leading to a change in the absorption spectrum. This principle allows for the quantitative analysis of analytes that interact with MB and shift this equilibrium. For instance, a method for the spectrophotometric determination of Methylene Blue in water samples was developed by combining dispersive solid-phase extraction with cloud point extraction, achieving a limit of detection of 0.65 µg L⁻¹. Smartphone-based digital image colorimetry has also been validated against UV-Vis spectrophotometry for the quantitative analysis of Methylene Blue, demonstrating the accessibility of this indicator for low-cost analytical methods.
Table 3: Spectrophotometric Methods Utilizing this compound This table is interactive. Click on headers to sort.
| Analytical Method | Analyte | Principle | Linear Range | Reference |
|---|---|---|---|---|
| Dispersive Solid Phase & Cloud Point Extraction | Methylene Blue | Adsorption of MB on Cu(OH)₂ nanoflakes, transfer to surfactant phase, and spectrophotometric determination. | 2.0-350.0 µg L⁻¹ | |
| Digital Image Colorimetry | Methylene Blue | Colorimetric analysis of digital images validated against UV-Vis spectrophotometry. | 1.0 - 6.0 ppm |
The fluorescence of this compound serves as a sensitive signaling mechanism in various analytical assays. MB is strongly fluorescent, with a typical emission peak around 686 nm when excited at 665 nm. However, its fluorescence is subject to self-quenching upon aggregation; the dimeric form is essentially non-fluorescent. oup.com This property is exploited in "turn-on" fluorescence assays.
A notable application is in the determination of proteins. In one method, Methylene Blue is used in conjunction with an anionic surfactant like sodium dodecyl benzene (B151609) sulfonate (SDBS). In the absence of protein, MB and SDBS form aggregates, leading to quenched fluorescence. When a protein such as bovine serum albumin (BSA) is introduced, it interacts with the surfactant, providing a hydrophobic microenvironment that breaks up the MB aggregates (dedimerization). This deaggregation restores the monomeric form of MB, resulting in a significant enhancement of fluorescence intensity that is proportional to the protein concentration. Using this principle, detection limits for proteins like BSA can reach the nanogram per milliliter level.
Conversely, fluorescence quenching can also be used for detection. The interaction of Methylene Blue with certain analytes can promote aggregation or provide a pathway for energy transfer, leading to a decrease in fluorescence. Furthermore, Methylene Blue's photodynamic activity, where it generates reactive oxygen species under red-light irradiation, can be monitored through the fluorescence quenching of a chemical probe, a principle used to assess its encapsulation in nanoparticles.
Table 4: this compound in Fluorescence-Based Assays This table is interactive. Click on headers to sort.
| Analyte | Phenomenon | Key Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Bovine Serum Albumin (BSA) | Fluorescence Enhancement | Protein-surfactant interaction causes deaggregation of quenched MB dimers, restoring fluorescence. | 8.9 ng mL⁻¹ | |
| Egg Albumin (EA) | Fluorescence Enhancement | Protein-surfactant interaction causes deaggregation of quenched MB dimers, restoring fluorescence. | 10.0 ng mL⁻¹ |
Quantitative Determination of Analytes Using this compound as an Indicator
Chromatographic and Separation Techniques Utilizing this compound
While this compound is frequently analyzed by chromatographic methods like HPLC and TLC, it is also actively utilized within the separation process itself, primarily as an ion-pairing agent. yydbzz.comrsc.org
In reversed-phase high-performance liquid chromatography (HPLC), Methylene Blue can be used as a cationic counter-ion in post-column dynamic ion-pair extraction. scribd.com This technique is applied for the selective detection of non-fluorescent anionic analytes, such as artificial sweeteners and free fatty acids in food samples. The principle involves separating the anionic analytes on a reversed-phase column. The column eluent is then mixed with an aqueous solution containing Methylene Blue. The cationic MB forms a neutral ion-pair with the separated anionic analytes. This stream is then mixed with an immiscible organic solvent (e.g., chloroform), which selectively extracts the neutral ion-pair, leaving the excess, un-paired Methylene Blue in the aqueous phase. The organic phase, now containing the colored ion-pair, passes through a spectrophotometric detector for quantification. scribd.com This method provides excellent selectivity and allows for the determination of analytes at low parts-per-million levels without the need for chemical derivatization. scribd.com
The ability of Methylene Blue to form ion pairs is also exploited during sample preparation for the analysis of MB itself in complex matrices. For instance, adding an ion-pairing reagent like p-toluenesulfonic acid (p-TSA) has been shown to significantly improve the extraction efficiency of Methylene Blue from tissue samples into acetonitrile (B52724) or dichloromethane (B109758) prior to LC-MS/MS analysis. sielc.com In thin-layer chromatography (TLC), specific mobile phase systems, such as a mixture of water, n-butanol, and glacial acetic acid, are used to separate Methylene Blue from its related substances, demonstrating its role as a component in the optimization of separation methods. yydbzz.com
Role of this compound in Modified Stationary Phases for Separation
The efficacy of chromatographic separations hinges on the specific interactions between analytes and the stationary phase. Modifying common stationary phase materials, such as silica (B1680970) gel, with functional molecules can dramatically alter their selectivity and capacity. Methylene Blue (MB) hydrate plays a dual role in this field: as a model compound for characterizing the properties of new adsorbent materials and as a component whose interaction principles guide the design of stationary phases for targeted separations.
The extensive research into removing MB from aqueous solutions has yielded a wealth of information on how different chemical modifications of a surface affect its interaction with the cationic dye. These principles are directly applicable to creating stationary phases for separating other cationic or aromatic compounds. Modifications often aim to introduce specific functional groups that can interact with analytes through electrostatic forces, π-π stacking, and hydrogen bonding.
For instance, silica gel has been chemically modified with citric acid to enhance its adsorption capacity for MB. researchgate.net The introduction of carboxyl groups from the citric acid provides strong electrostatic interaction sites for the positively charged MB cation. Similarly, modifying silica with nickel (II) oxide has been shown to increase the material's sorption capacity for cationic dyes. uran.ua Other functionalizations include the use of amino groups, which can improve sorption performance through hydrogen bonding in addition to electrostatic and π-π interactions. acs.org
Table 1: Adsorption Performance of Various Methylene Blue-Interacting Modified Materials
| Stationary Phase Material | Modifier/Functionalization | Max. Adsorption Capacity for MB (mg/g) | Primary Interaction Mechanisms |
| Silica Gel (SG) | Citric Acid (CA) | 97.84 researchgate.net | Electrostatic Interaction, Ion Exchange |
| Papyrus Plant Carbon | Nitric Acid Oxidation | Not specified, pH-dependent | Electrostatic Interaction |
| Silica Gel (SG) | Nickel (II) Oxide (NiO) | 21 uran.ua | Electrostatic Interaction, Surface Complexation |
| Dendritic Mesoporous Silica | Folic Acid | 90.7 mdpi.com | Electrostatic Interaction, Hydrogen Bonding |
| Metal-Organic Framework | Amino (−NH₂) groups | 1623 acs.org | π-π Interaction, Electrostatic Interaction, Hydrogen Bonding |
| Attapulgite (APT) | Sodium Humate (SA) | 227.27 acs.org | Electrostatic Interaction, Ion Exchange |
This table compiles data from various studies where materials were developed for Methylene Blue adsorption, illustrating the interaction principles that can be applied to create selective stationary phases.
Mechanisms of this compound Interaction in Electrophoretic Applications
In the realm of electrophoretic techniques, particularly capillary electrophoresis (CE), this compound serves as a versatile molecule for separation, labeling, and detection. Its utility is rooted in its inherent positive charge, planar aromatic structure, and redox activity.
The primary mechanisms governing its interactions in electrophoretic systems include:
Electrostatic Interaction : As a cationic dye, Methylene Blue readily interacts with negatively charged species. nih.gov This is most prominently exploited in the analysis of nucleic acids, where the dye binds to the anionic phosphate (B84403) backbone of DNA and RNA. This interaction allows it to function as a stain or a non-covalent label, facilitating the detection of these biomolecules. nih.govphillywellnesscenter.com In some applications, it is used as a model high-mobility cationic analyte to study or visualize electrokinetic effects within the capillary. acs.org
Intercalation : The planar, tricyclic ring structure of Methylene Blue allows it to insert itself between the base pairs of double-stranded DNA (dsDNA), a process known as intercalation. nih.govnih.gov This mode of binding is generally stronger and more specific than simple electrostatic attraction and often occurs at guanine-cytosine (G-C) sequences. nih.gov This interaction forms a distinct Methylene Blue-DNA complex, which has a different charge-to-size ratio and thus a different electrophoretic mobility compared to free Methylene Blue or the DNA molecule alone. This mobility shift is the basis for assays that monitor DNA hybridization or study drug-DNA binding. nih.gov
Electroactive Labeling : Methylene Blue is electrochemically active, possessing a well-defined and reversible redox potential. nih.gov This property allows it to be used as an electroactive label for sensitive electrochemical detection (ED) in CE. It can be covalently attached to a target molecule, such as a single-stranded DNA (ssDNA) probe. nih.gov When this probe hybridizes with its complementary strand, the change in the electrochemical signal of the attached Methylene Blue can be measured, providing a highly sensitive method for detecting specific DNA sequences. nih.gov
A method for analyzing Methylene Blue and its metabolites in blood has been developed using capillary electrophoresis coupled with mass spectrometry (CE-MS), demonstrating the technique's power in separating and identifying structurally similar charged compounds. nih.gov
Table 2: Research Findings on this compound in Electrophoretic Systems
| Analytical Goal | Electrophoretic Technique | Interaction Mechanism(s) | Key Finding |
| Study of DNA-ligand binding | Microchip Capillary Electrophoresis with Electrochemical Detection (MCE-ED) | Intercalation, Electrostatic Interaction | Two distinct signals were observed: one for free Methylene Blue and another for the Methylene Blue-DNA complex, allowing for the study of the interaction. nih.gov |
| Development of a DNA biosensor | Electrochemical analysis on nanostructured electrodes | Covalent Bonding, Electrostatic Interaction | Covalently labeling DNA strands with Methylene Blue allows for electrochemical detection; signal intensity increases with DNA length and the number of MB labels. nih.gov |
| Analysis of MB and its metabolites | Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (CE-ESI-MS) | Electrophoretic Migration | Methylene Blue and its metabolites (Azure A, B, and C) were successfully separated and detected in blood samples under optimized buffer and pH conditions. nih.gov |
| Determination of MB in urine | Capillary Electrophoresis with Diode Array Detection | Electrophoretic Migration, Ion-Pairing | An extraction and CE method was validated for quantifying Methylene Blue, separating it from its reduced form (leuco Methylene Blue) in test solutions. nih.gov |
Methylene Blue Hydrate in Environmental Remediation Research
Adsorption Mechanisms of Methylene (B1212753) Blue Hydrate (B1144303) onto Diverse Adsorbents
Adsorption is recognized as a superior technique for dye removal due to its design flexibility, operational simplicity, and effectiveness in handling toxic pollutants. researchgate.net The process relies on the physical and chemical forces between the pollutant (adsorbate) and the material used for removal (adsorbent). frontiersin.org Research into low-cost and highly efficient adsorbents, such as agricultural waste, industrial by-products, and clays, is a major focus. researchgate.netpjoes.com
The adsorption of Methylene Blue (MB) onto adsorbent surfaces is governed by a variety of interactions, including electrostatic attraction, hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net The surface charge of the adsorbent and the cationic nature of the MB molecule often lead to strong electrostatic interactions, which can be a dominant mechanism. researchgate.netdokumen.pub Additionally, the aromatic rings of MB can engage in π-π stacking interactions with the surfaces of carbonaceous materials or other adsorbents with suitable electronic properties. researchgate.net
To quantitatively describe the equilibrium of MB adsorption, several isotherm models are employed. The Langmuir and Freundlich models are the most common. researchgate.netfrontiersin.org
Langmuir Isotherm : This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. frontiersin.orgjwent.net It is often indicative of a chemisorption process, where a chemical bond forms between the adsorbent and the adsorbate. frontiersin.orgjwent.net A dimensionless separation factor, RL, derived from the Langmuir model, indicates the favorability of the adsorption process (0 < RL < 1 signifies favorable adsorption). frontiersin.org
Freundlich Isotherm : This model is an empirical equation used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.netjwent.net It can represent multilayer adsorption. researchgate.net
Other Models : The Temkin isotherm, which considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption, and the Dubinin-Radushkevich-Kaganer (DRK) model are also used to analyze adsorption data. frontiersin.org
The suitability of a model is determined by comparing the correlation coefficient (R²) values obtained from fitting the experimental data. For instance, studies on Mn₃O₄-Bi₂O₃ composites and magnesium-exchanged bentonite (B74815) found that the Langmuir model provided a better fit than the Freundlich model, suggesting homogeneous, monolayer adsorption. frontiersin.orgjwent.net
Table 1: Adsorption Isotherm Model Parameters for Methylene Blue on Various Adsorbents
| Adsorbent | Isotherm Model | Key Parameters | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| 5% Mn₃O₄-Bi₂O₃ Composite | Langmuir | qₘₐₓ = not specified, Kₗ = not specified, Rₗ = 0.0004 | 0.9361 | frontiersin.org |
| 5% Mn₃O₄-Bi₂O₃ Composite | Freundlich | n = 1.05, K₣ = 0.001 | 0.0008 | frontiersin.org |
| Magnesium Exchanged Bentonite | Langmuir | qₘₐₓ = 285.7 mg/g | > Freundlich R² | jwent.net |
| Polyaniline/TiO₂ Hydrate | Langmuir | qₘₐₓ = 458.10 mg/g | Not specified | researchgate.net |
| Luffa Cylindrica Fibers | Langmuir | qₘₐₓ = 1666 mg/g | 0.991 | researchgate.net |
The efficiency of Methylene Blue (MB) removal is critically dependent on the physicochemical properties of the adsorbent, specifically its surface chemistry and porous structure. mdpi.comnih.gov
Surface Chemistry:
Surface Functional Groups: The presence of acidic or basic functional groups on the adsorbent surface significantly influences adsorption. The Boehm titration method is often used to quantify these groups. nih.gov For cationic dyes like MB, surfaces with a net negative charge are favorable. The pH of the solution plays a crucial role by altering the surface charge of the adsorbent and the ionization state of the dye. iwaponline.com Adsorption of MB often increases as the pH rises above the adsorbent's point of zero charge (pHpzc), where the surface becomes negatively charged, enhancing electrostatic attraction. nih.govbibliotekanauki.pl For example, the optimal pH for MB removal was found to be 10 for magnesium-exchanged bentonite and 5.0 for certain activated carbons. jwent.netbibliotekanauki.pl
Chemical Modification: Modifying the surface chemistry can enhance adsorption capacity. For instance, treating Platanus orientalis leaf powder with phosphoric acid (H₃PO₄) improved its pore structure and resulted in 100% MB removal for certain concentrations, outperforming the thermally treated-only sample. neptjournal.com Similarly, modifying activated carbon with the anionic surfactant Sodium Lauryl Sulfate (B86663) (SLS) significantly improved its ability to adsorb the cationic MB dye. mdpi.com
Porosity and Surface Area:
Specific Surface Area (BET): A larger specific surface area generally provides more active sites for adsorption, leading to higher removal efficiency. dokumen.pubacs.org For example, hydrated titanium dioxide (h-TiO₂) prepared by hydrolysis showed a considerably high surface area and could adsorb about nine times more MB than the commercial Degussa P25 TiO₂. thaiscience.info
Pore Structure: The pore size and volume are also critical. Adsorbents are classified based on their pore size as microporous (<2 nm), mesoporous (2-50 nm), or macroporous (>50 nm). The pore size must be large enough to allow the diffusion of MB molecules into the adsorbent's internal structure. mdpi.comiwaponline.com Studies on activated biocarbons showed that activation with steam and microwave radiation led to a better-developed porous structure (SBET = 600.4 m²/g) and high MB adsorption capacity (up to 241 mg/g). mdpi.comnih.gov
Table 2: Effect of Adsorbent Physicochemical Properties on Methylene Blue Adsorption
| Adsorbent | Specific Surface Area (SBET, m²/g) | Total Pore Volume (Vp, cm³/g) | Maximum Adsorption Capacity (qₘₐₓ, mg/g) | Source |
|---|---|---|---|---|
| Eucalyptus Bark Activated Carbon (EBAC) | 171.23 | Not specified | Not specified | iwaponline.com |
| Crataegus oxyacantha Core Activated Carbon (COCAC) | 168 | Not specified | Not specified | iwaponline.com |
| Activated Biocarbon (AC-1-OX) | 594.0 | 0.356 | ~213 | mdpi.comnih.gov |
| Microwave Modified Biocarbon (AC-1-OXMW) | 600.4 | 0.380 | 241.95 | mdpi.comnih.gov |
| Magnesium Exchanged Bentonite | 56.05 | Not specified | 285.7 | jwent.net |
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), provide molecular-level insights into the adsorption mechanisms of Methylene Blue (MB) that are often inaccessible through experimental techniques alone. randallcygan.comscispace.com These models help elucidate intermolecular interactions, preferred adsorption geometries, and binding energies.
Molecular Dynamics (MD) Simulations: MD simulations have been used to study the adsorption of MB on clay mineral surfaces like montmorillonite (B579905) and kaolinite (B1170537). randallcygan.comcambridge.org These simulations show that MB can adopt various configurations on the mineral surface, including forming single or double layers parallel to the basal surface or arranging into irregular clusters and inclined stacks. cambridge.org In aqueous environments, simulations indicate a preference for MB to adsorb on the hydrophobic siloxane surface of kaolinite, while charge-balancing ions adsorb at the aluminol surface. randallcygan.com The ability of MB to form different layered structures highlights the complexity of using it for surface area determination. cambridge.org
Density Functional Theory (DFT) Studies: DFT calculations are employed to investigate the electronic properties of adsorbents and the energetics of the adsorption process. mdpi.comiwaponline.com
Binding Energy and Mechanism: DFT studies have quantified the adsorption energy of MB on various surfaces. For example, the adsorption energy of MB on a recycled PVDF polymer surface was calculated to be -64.7 kJ/mol, indicating a strong chemical adsorption process. iwaponline.com A comparative DFT study on ZnTiO₃ and TiO₂ surfaces found that MB adsorption was significantly stronger on the ZnTiO₃ surface (−282.05 kJ/mol) than on the TiO₂ surface (–10.95 kJ/mol). mdpi.com This suggests that mixed oxides can offer superior adsorption capabilities due to synergistic effects. mdpi.com
Molecular Orbitals and Charge Transfer: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic interactions. Upon adsorption, the HOMO-LUMO energy gap of the adsorbent-adsorbate system can change, indicating charge transfer and the formation of new chemical bonds. iwaponline.com For instance, the interaction between MB and a PVDF surface caused the energy gap to decrease from 9.42 eV to 0.50 eV, signifying strong orbital mixing. iwaponline.com DFT calculations also help identify the specific atoms involved in the binding, such as the anchoring of MB onto oxide surfaces through its protons in a bidentate chelating model. mdpi.com
These computational approaches are crucial for understanding the fundamental forces driving adsorption and for the rational design of new, more effective adsorbent materials. randallcygan.commdpi.com
Influence of Adsorbent Surface Chemistry and Porosity on Methylene Blue Hydrate Uptake
Advanced Oxidation Processes (AOPs) for this compound Degradation as a Model Pollutant
Advanced Oxidation Processes (AOPs) are a class of technologies characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). redalyc.org These radicals can degrade a wide range of recalcitrant organic pollutants like Methylene Blue (MB) into simpler, less harmful compounds, and can ultimately lead to complete mineralization. researchgate.net
Heterogeneous photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO), is a widely studied AOP for MB degradation. mdpi.comresearchgate.net When a photocatalyst is irradiated with photons of sufficient energy (equal to or greater than its bandgap), electron-hole pairs (e⁻/h⁺) are generated. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions with adsorbed water, oxygen, and hydroxide (B78521) ions to produce reactive oxygen species (ROS). researchgate.netmdpi.com
The primary ROS responsible for the degradation of MB include:
Hydroxyl radicals (•OH): Formed by the oxidation of water or hydroxide ions by holes (h⁺). researchgate.net
Superoxide (B77818) radicals (•O₂⁻): Formed by the reduction of adsorbed molecular oxygen by electrons (e⁻). nih.govacs.org
Photogenerated holes (h⁺): Can directly oxidize the MB molecule. researchgate.net
Free-radical capture experiments, using specific scavengers, are performed to identify the dominant reactive species in the degradation process. nih.govacs.org For example, tert-butyl alcohol (t-ButOH) is used to scavenge •OH radicals, while benzoquinone (BZQ) scavenges •O₂⁻. nih.govacs.org
The degradation of MB proceeds through a complex pathway involving several steps:
Demethylation: The initial attack by ROS often leads to the stepwise removal of methyl groups from the molecule's auxiliary chromophores, forming intermediates like Azure B, Azure A, and Azure C. mdpi.com
Hydroxylation: The aromatic rings are subsequently hydroxylated. researchgate.net
Aromatic Ring Opening: Continued attack by •OH radicals leads to the cleavage of the aromatic rings, breaking down the chromophoric structure and causing decolorization. researchgate.net
Mineralization: The smaller organic fragments are further oxidized into final inorganic products such as carbon dioxide (CO₂), water (H₂O), ammonium (B1175870) (NH₄⁺), nitrate (B79036) (NO₃⁻), and sulfate (SO₄²⁻) ions. researchgate.net
One study using TiO₂/UV photocatalysis demonstrated the nearly complete mineralization of MB, confirming the conversion of carbon, nitrogen, and sulfur into their inorganic forms. researchgate.net
The Fenton process is a homogeneous AOP that utilizes a mixture of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH) under acidic conditions (typically pH 3). visnav.in
The core reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The degradation of Methylene Blue (MB) using the Fenton process is highly dependent on parameters such as pH, H₂O₂ concentration, Fe²⁺ concentration, and temperature. visnav.in Optimal conditions found in one study were a pH of 3, an H₂O₂ concentration of 70 mM, and an Fe²⁺ concentration of 4 mM. visnav.in
The Photo-Fenton process enhances the conventional Fenton reaction by incorporating UV or visible light irradiation. This enhancement occurs through two primary mechanisms:
The photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the catalyst and allows it to participate in further radical generation. rsc.org Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
The photolysis of H₂O₂, which generates additional •OH radicals. deswater.com
This light-assisted process significantly accelerates the degradation and mineralization of pollutants. rsc.org In a study using a heterogeneous Fe-Ni/SiO₂ catalyst, the photo-Fenton process under sunlight achieved 99.80% degradation and 86.19% mineralization of MB, outperforming the process using only artificial visible light. rsc.org The use of heterogeneous catalysts, where the iron is immobilized on a solid support, is advantageous as it allows for easier catalyst recovery and reuse, and can expand the effective pH range of the process. scielo.br
Table 3: Comparison of Degradation Efficiency for Methylene Blue using Different AOPs
| Process | Catalyst/Reagents | Conditions | Degradation Efficiency (%) | Time (min) | Source |
|---|---|---|---|---|---|
| UV/Chlorine | UV, Chlorine | pH 7 | Not specified (k=0.37 min⁻¹) | Not specified | nih.gov |
| O₃/UV/H₂O₂ | O₃, UV, H₂O₂ | pH 9 | >79% | 60 | redalyc.orgscielo.org.mx |
| UV/H₂O₂ | UV, H₂O₂ | pH 3, 12.5 mM H₂O₂ | 91% | 90 | deswater.com |
| Fenton Process | Fe²⁺, H₂O₂ | pH 3, 45°C | 99.2% | Not specified | visnav.in |
| Photo-Fenton (Visible Light) | Fe-Ni/SiO₂ | pH 3, 0.85 g/L catalyst | 99.01% | 60 | rsc.org |
| Photo-Fenton (Sunlight) | Fe-Ni/SiO₂ | pH 3, 0.85 g/L catalyst | 99.80% | 60 | rsc.org |
| Photo-Fenton (Heterogeneous) | Fe₃O₄/γ-Fe₂O₃ doped HA | pH 2.5, UV, H₂O₂ | >90% | 120 | scielo.br |
Mechanisms of Intermediate Product Formation during this compound Degradation
The degradation of Methylene Blue (MB) hydrate in environmental remediation processes is a complex phenomenon that proceeds through several interconnected pathways, rather than a single, linear transformation. The breakdown of the MB molecule, a phenothiazine-derived dye, is primarily initiated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated during advanced oxidation processes (AOPs). mdpi.comacs.org The degradation results in the formation of numerous intermediate products before eventual mineralization into simpler, non-toxic compounds like CO2, H2O, and inorganic ions. mdpi.comresearchgate.net The primary mechanisms involved in this transformation are demethylation, hydroxylation, and the cleavage of the aromatic rings. mdpi.com
The initial and most widely reported step is the demethylation of the MB molecule. mdpi.commdpi.com This process involves the sequential removal of the four methyl groups (–CH3) from the terminal dimethylamino auxochromes. mdpi.comrsc.org The attack by reactive species, particularly •OH radicals, on the N–CH3 bonds leads to their cleavage. acs.orgmdpi.com This stepwise demethylation results in the formation of a series of well-known intermediates: Azure B, Azure A, Azure C, and finally Thionine. mdpi.comrsc.org This process is often indicated by a blue shift in the UV-Vis absorption spectra of the solution during degradation. mdpi.com Computational studies using density functional theory (DFT) have shown that demethylation mediated by hydroxyl radicals is an energetically favorable process. mdpi.com
Concurrently or subsequently, the core chromophoric structure of the Methylene Blue molecule is attacked. This involves two main processes: hydroxylation and aromatic ring cleavage. Hydroxylation is the addition of •OH radicals to the aromatic rings of the MB structure. scirp.orgscirp.orgrsc.org This addition can lead to the formation of hydroxylated MB derivatives before the rings are opened. rsc.org
The cleavage of the central aromatic heterocycle, which contains sulfur and nitrogen atoms, is a critical step that leads to the decolorization of the solution. mdpi.comrsc.orgmatec-conferences.org The C–S+=C and C–N=C bonds within this central ring are susceptible to cleavage. acs.orgscientific.net Following the initial attacks, the side aromatic rings (benzene rings) also break apart. acs.orgmdpi.com This fragmentation leads to a variety of smaller aromatic and aliphatic molecules.
The degradation does not stop at the initial intermediates. These primary byproducts undergo further oxidation and fragmentation, leading to a cascade of secondary intermediates. The breakdown of the aromatic structure can yield compounds such as benzenesulfonic acid and phenol. rsc.org Further degradation can produce even smaller molecules like aniline. mdpi.com Ultimately, these organic intermediates are mineralized into inorganic products, including carbon dioxide, water, sulfate ions (SO₄²⁻), nitrate ions (NO₃⁻), and ammonium ions (NH₄⁺), signifying the complete breakdown of the original pollutant. mdpi.comresearchgate.net
The specific intermediates identified can vary depending on the degradation method (e.g., photocatalysis, Fenton-like reactions, electrochemical oxidation) and the analytical techniques used for detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). rsc.orgscirp.orgscientific.net
Table 1: Key Degradation Pathways of this compound
| Degradation Pathway | Description | Key Intermediates Formed |
| Demethylation | Sequential cleavage of N-CH₃ bonds from the terminal amino groups. This is often the initial step in the degradation process. mdpi.comacs.orgmdpi.com | Azure B, Azure A, Azure C, Thionine. mdpi.comrsc.org |
| Hydroxylation | Addition of hydroxyl (•OH) radicals to the aromatic rings of the Methylene Blue molecule. scirp.orgscirp.org | Hydroxylated Methylene Blue derivatives. rsc.org |
| Aromatic Ring Cleavage | Breaking of the central phenothiazine (B1677639) ring and the side benzene (B151609) rings, leading to decolorization and fragmentation. mdpi.comscientific.net | Benzenesulfonic acid, Phenol, Aniline, Benzothiazole. mdpi.comrsc.orgresearchgate.net |
| Mineralization | Complete oxidation of organic intermediates into simple inorganic compounds. mdpi.comresearchgate.net | Carbon Dioxide (CO₂), Water (H₂O), Sulfate (SO₄²⁻), Nitrate (NO₃⁻), Ammonium (NH₄⁺). mdpi.comresearchgate.net |
Table 2: Identified Intermediate Products during this compound Degradation
| Intermediate Product | Method of Detection / Study | Reference |
| Azure B | Mass Spectroscopy (MS) | mdpi.comrsc.org |
| Azure A | Mass Spectroscopy (MS) | mdpi.comrsc.org |
| Azure C | Mass Spectroscopy (MS) | mdpi.comrsc.org |
| Thionine | Mass Spectroscopy (MS) | mdpi.comrsc.org |
| 2-amino-5-(N-methyl formamide)benzene sulfonic acid | UHR-TOF-MS | rsc.org |
| 2-amino-5-(methyl amino)-hydroxybenzene sulfonic acid | UHR-TOF-MS | rsc.org |
| Benzenesulfonic acid | UHR-TOF-MS | rsc.org |
| Phenol | UHR-TOF-MS, LC-MS | rsc.orgresearchgate.net |
| Aniline | Mass Spectroscopy (MS) | mdpi.com |
| 1, 2, 3, 4 Tetramethyl benzene | Gas Chromatography-Mass Spectrometry (GC-MS) | scirp.orgscirp.org |
| Triethanolamine | Gas Chromatography-Mass Spectrometry (GC-MS) | scirp.orgscirp.org |
| Hexadecanoic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | scirp.orgscirp.org |
| Octadecanoic acid, methyl ester | Gas Chromatography-Mass Spectrometry (GC-MS) | scirp.orgscirp.org |
| Benzothiazole | Liquid Chromatography-Mass Spectrometry (LC-MS) | researchgate.net |
Methylene Blue Hydrate in Materials Science and Nanotechnology Research
Incorporation of Methylene (B1212753) Blue Hydrate (B1144303) into Functional Materials and Composites
The integration of Methylene Blue (MB) hydrate into various materials has led to the development of functional composites with a wide range of applications, particularly in environmental remediation and drug delivery.
Methylene Blue Hydrate-Doped Polymeric and Hydrogel Systems
Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb and retain large amounts of water. scielo.br Their properties, such as biodegradability and biocompatibility, make them suitable for various applications, including the removal of pollutants. scielo.brmdpi.com When doped with this compound, these polymeric and hydrogel systems exhibit enhanced functionalities.
For instance, a poly(melamine-formaldehyde-silica) (PMF-Si) composite hydrogel has been synthesized for the removal of Methylene Blue. scielo.brscielo.br This hydrogel demonstrated a maximum water uptake of 93 wt% and a significant adsorption capacity for MB, reaching up to 140 mg/g. scielo.brscielo.br The adsorption is influenced by pH, with higher adsorption rates observed at pH values above the point of zero charge (PZC) of the composite, which is 1.22. scielo.brscielo.br Similarly, hydrogels based on synthetic and semisynthetic polymers doped with citrate (B86180) starch have been evaluated for the prolonged release of Methylene Blue. nih.gov The addition of modified starch to a methylcellulose-based hydrogel resulted in a reduction of MB release, demonstrating the potential for controlled drug delivery. nih.gov
Temperature-sensitive injectable hydrogels made from Pluronic® F-127 (PF127) have also been investigated for the programmable release of Methylene Blue. uark.edu The release rate can be modulated by incorporating other polymers like polyethylene (B3416737) glycol (PEG), which increases the degradation rate, or polyvinyl alcohol (PVA), which can potentially slow down the release. uark.edu
Table 1: this compound Adsorption/Release in Polymeric and Hydrogel Systems
| Polymeric/Hydrogel System | Application | Key Findings |
| Poly(melamine-formaldehyde-silica) (PMF-Si) | Methylene Blue Removal | Adsorption capacity of 140 mg/g; adsorption is pH-dependent. scielo.brscielo.br |
| Methylcellulose with Citrate Starch | Prolonged Methylene Blue Release | Modified starch reduced MB release by 10-40%. nih.gov |
| Pluronic® F-127 (PF127) | Programmable Methylene Blue Release | Release rate can be controlled by adding PEG or PVA. uark.edu |
| Kappa carrageenan/cellulose | Methylene Blue Removal | Cost-effective and eco-friendly, but may lose capacity at low pH. mdpi.com |
| Cerium oxide nanoparticles/graphene oxide/polyacrylamide (CeO2-NPs/GO/PAM) | Photocatalytic Degradation of Methylene Blue | Achieved 90% dye degradation under UV-A light in 90 minutes. nih.gov |
This compound in Metal-Organic Frameworks (MOFs) and Inorganic Matrices
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high surface area and tunable structures make them excellent candidates for adsorption and catalysis. mdpi.com
Iron terephthalate (B1205515) (MOF-235) has been studied for the adsorptive removal of Methylene Blue from aqueous solutions. scilit.com Another example is a 2D AlNiZn-LDH/BDC MOF composite, which demonstrated a removal efficiency of 92.27% for a 10 ppm MB solution. The adsorption capacity of MOFs can be influenced by their particle size; for instance, reducing the particle size of copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC) by using a surfactant modulator like polyvinylpyrrolidone (B124986) (PVP) significantly enhanced its MB adsorption capacity to 169.2 mg g−1. mdpi.com
Magnetic MOF composites, such as Fe3O4@MIL-53(Al), have also been developed for the removal of various pollutants, including Methylene Blue. nih.gov These composites are easily separable from the solution using an external magnetic field. nih.gov The adsorption of MB onto Fe3O4@MIL-53(Al) follows the Freundlich isotherm model, indicating heterogeneous, multi-layer adsorption. nih.gov
Inorganic matrices like magnesium-stabilized amorphous calcium carbonate (Mg-ACC) and amorphous magnesium calcium silicate (B1173343) hydrate (MCSH) have been investigated as stationary phases for studying the adsorption of Methylene Blue. nih.gov The interaction of MB with calcium-silicate-hydrate (C-S-H) has also been explored, suggesting that the dye molecules can be grafted onto the silicate chains of the C-S-H nanostructure. researchgate.net
Table 2: this compound in MOFs and Inorganic Matrices
| Material | Application | Key Findings |
| Iron terephthalate (MOF-235) | Methylene Blue Adsorption | Effective for MB removal from aqueous solutions. scilit.com |
| 2D AlNiZn-LDH/BDC MOF | Methylene Blue Decontamination | Removal efficiency of 92.27% for 10 ppm MB solution. |
| Copper benzene-1,3,5-tricarboxylate (Cu-BTC) | Methylene Blue Adsorption | Particle size reduction via PVP modulation enhanced adsorption capacity to 169.2 mg g−1. mdpi.com |
| Fe3O4@MIL-53(Al) | Methylene Blue Removal | Adsorption capacity of 70.8 mg/g; easily separable with a magnet. nih.gov |
| Calcium-silicate-hydrate (C–S–H) | Methylene Blue Interaction | MB molecules graft onto the C-S-H nanostructure. researchgate.net |
Interactions of this compound with Nanomaterials and Nanostructures
The interaction of this compound with various nanomaterials is a key area of research, with implications for environmental remediation, sensing, and catalysis.
This compound Adsorption on Carbon Nanotubes and Graphene
Carbon nanotubes (CNTs) and graphene oxide (GO) are widely studied for their potential in adsorbing Methylene Blue due to their large surface areas and unique electronic properties. The adsorption mechanisms involve hydrophobic interactions, π-π stacking, hydrogen bonding, and electrostatic interactions. nih.gov
Studies have shown that Methylene Blue binds strongly to both carbon nanotubes and reduced graphene oxide through noncovalent interactions. acs.org The adsorption capacity of multi-walled carbon nanotubes (MWCNTs) for MB can be significantly enhanced by surface functionalization. For example, functionalization with benzenesulfonate (B1194179) groups more than doubled the adsorption capacity of pristine MWCNTs, reaching 151 mg/g. mdpi.com This enhancement is attributed to the increased dispersibility and the electrostatic interactions between the cationic MB and the anionic sulfonate groups. mdpi.com
Similarly, graphene oxide exhibits a high adsorption capacity for Methylene Blue, which increases with higher pH due to the electrostatic attraction between the negatively charged GO surface and the positively charged MB molecules. researchgate.net The interaction between MB and GO primarily involves π-π and electrostatic interactions, with the MB cations arranging in a monomeric form on the GO surface. researchgate.net
Table 3: Adsorption of Methylene Blue on Carbon Nanomaterials
| Nanomaterial | Adsorption Capacity | Key Findings |
| Multi-walled Carbon Nanotubes (MWCNTs) | 132.6 mg g−1 (at 310 K) | Adsorption is endothermic and influenced by morphology and functional groups. nih.govresearchgate.net |
| Functionalized MWCNTs (with benzenesulfonate groups) | 151 mg/g | Enhanced adsorption due to increased dispersibility and electrostatic interactions. mdpi.com |
| Graphene Oxide (GO) | Varies with pH | Adsorption increases with pH due to electrostatic attraction. researchgate.net |
| Magnetic MWCNT nanocomposite | 42.3 mg/g | Allows for easy separation after adsorption. nih.gov |
This compound Interactions with Zeolite and TiO2 Nanoparticles
Zeolites, which are crystalline aluminosilicates, and titanium dioxide (TiO2) nanoparticles are effective materials for the removal of Methylene Blue from aqueous solutions.
Zeolites possess a porous structure and can be used as adsorbents. ekb.eg The combination of zeolite with other materials, such as TiO2 or graphene oxide, can enhance its adsorption capabilities. For instance, a TiO2/Zeolite composite has been shown to effectively remove Methylene Blue under direct sunlight, with removal efficiencies ranging from 97.2% to 99.3%. kemdikbud.go.id The addition of zeolite improves the adsorption capacity of TiO2 in the visible light spectrum. kemdikbud.go.id Similarly, impregnating natural zeolite with graphene oxide significantly increases its adsorption capacity for MB, reaching up to 119 mg g−1. mdpi.com The adsorption process in this composite is spontaneous and endothermic. mdpi.com
TiO2 nanoparticles are well-known photocatalysts for the degradation of organic dyes. ekb.eg When doped on kaolin (B608303) or zeolite, anatase TiO2 nanoparticles have demonstrated high removal efficiencies for Methylene Blue. ekb.eg For example, a Ti/Ka Ⅱ solid achieved a maximum removal of 99.9% for a 10 ppm MB solution. ekb.eg The interaction of MB with titanate nanowires and nanosheets has also been studied, with adsorption capacities of 7.25 mg g−1 and 6.67 mg g−1, respectively. rsc.org The adsorption is influenced by pH, with higher removal percentages at higher pH values due to the increased negative charge on the adsorbent surface. rsc.org
Table 4: Methylene Blue Removal by Zeolite and TiO2 Nanoparticles
| Material | Application | Key Findings |
| TiO2/Zeolite Composite | Methylene Blue Removal | 97.2–99.3% removal under direct sunlight. kemdikbud.go.id |
| Graphene Oxide-impregnated Zeolite | Methylene Blue Adsorption | Maximum adsorption capacity of 119 mg g−1. mdpi.com |
| TiO2/metakaolin (Ti/Ka Ⅱ) | Methylene Blue Removal | 99.9% removal for 10 ppm MB solution. ekb.eg |
| H-titanate nanotubes (H-TNT) | Methylene Blue Adsorption | Adsorption capacity of 7.25 mg g−1. rsc.org |
| H-titanate nanosheets (H-TNS) | Methylene Blue Adsorption | Adsorption capacity of 6.67 mg g−1. rsc.org |
Spectroscopic Probing of Nanomaterial Surfaces Using this compound
This compound serves as a valuable spectroscopic probe for characterizing the surfaces of various nanomaterials due to its distinct optical properties. The aggregation state of MB molecules (monomers, dimers, or higher-order aggregates) on a surface can provide information about the surface chemistry and charge. researchgate.net
Visible spectroscopy has been used to study the interaction of Methylene Blue with titanate nanowires (TiONWs). researchgate.net The adsorption of MB on TiONW films revealed the formation of monomers, dimers, and larger H-type aggregates. researchgate.net This suggests that the surface of the TiONWs possesses Brønsted acid sites capable of protonating the MB molecules, and the aggregation behavior of MB can be used to probe the surface acidity. researchgate.net
Surface-enhanced Raman spectroscopy (SERS) is another powerful technique that utilizes the interaction of Methylene Blue with plasmonic nanoparticles, such as gold nanorods, to enhance the Raman signal. nih.gov The SERS signal intensity is dependent on the aspect ratio of the nanorods and the wavelength of the excitation laser. nih.gov By analyzing the SERS spectra of MB adsorbed on these nanoparticles, information about the local electromagnetic field enhancement and the molecular orientation on the surface can be obtained. nih.gov
Furthermore, the self-aggregation of Methylene Blue in aqueous solutions, which can be studied using visible light absorption spectroscopy, is crucial for understanding its interaction with surfaces. acs.org The formation of dimers and higher-order aggregates is influenced by concentration, temperature, and the presence of salts. acs.org This knowledge is essential for accurately interpreting spectroscopic data when MB is used as a probe for nanomaterial surfaces.
Optoelectronic and Sensor Applications of this compound-Modified Materials
Methylene Blue (MB) hydrate's unique redox properties and strong light absorption capabilities make it a valuable component in the development of advanced materials for optoelectronic and sensor applications. wikipedia.orgelectrochemsci.org When incorporated into various matrices, such as polymers, hydrogels, and nanomaterials, this compound can impart or enhance their functionality, leading to the creation of sophisticated devices. rsc.orgmdpi.com Its role often involves acting as a redox mediator, an optical probe, or an electroactive polymer. rsc.orgacs.orgolemiss.edu
In materials science, modifying host materials with this compound allows for the fabrication of sensors with high sensitivity and selectivity for a wide range of analytes. acs.orgmdpi.com These materials are frequently employed in electrochemical sensors, where the reversible reduction-oxidation of the Methylene Blue molecule provides a measurable signal corresponding to the concentration of a target substance. wikipedia.orgelectrochemsci.org Furthermore, its optical properties are harnessed in devices that rely on changes in fluorescence or light absorption. olemiss.edu
Optoelectronic Applications
The application of this compound in optoelectronics often leverages its interaction with light. Modifications of the core phenothiazine (B1677639) structure of Methylene Blue can yield derivatives with specific optical responses, such as "off-to-on" fluorescence switching in the near-infrared (NIR) spectrum. olemiss.edu This is particularly advantageous as NIR light has deeper tissue penetration and causes less photodamage compared to UV or visible light, opening possibilities for in-vivo imaging. olemiss.edu
This compound is also utilized as a contrast agent in optical coherence tomography (OCT). nih.gov Researchers have developed biodegradable polymer micro- and nano-spheres loaded with Methylene Blue. nih.gov Encapsulating the dye within a polymer matrix can reduce its toxicity while harnessing its optical properties for enhanced imaging. nih.gov The formation of Methylene Blue dimers within the polymer particles has been shown to shift the photochemical pathways, which can be a critical factor in such applications. nih.gov
Sensor Applications
The predominant use of this compound-modified materials is in the field of electrochemical and optical sensing. By immobilizing or polymerizing Methylene Blue onto electrode surfaces or incorporating it into nanostructures, highly sensitive and selective sensors can be developed for various targets, from small molecules to whole cells. acs.orgmdpi.com
Electrochemical Sensors:
Methylene Blue is a well-established redox indicator, turning colorless when exposed to a reducing agent and regaining its blue color in an oxidizing environment. wikipedia.org This property is the cornerstone of its use in electrochemical sensors. Poly(methylene blue) (PMB), formed by the electropolymerization of Methylene Blue, is a frequently used electroactive polymer for modifying electrodes. acs.org These modified electrodes have been successfully employed to detect a variety of analytes.
For instance, a sensor for ascorbic acid (vitamin C) was developed using an electrodeposited Methylene Blue layer on a carbon nanotube-decorated hydrogel. rsc.org In this system, Methylene Blue acts as an electron transfer mediator, facilitating the oxidation of ascorbic acid and producing a measurable current. rsc.org Another study reported a sensor for the food contaminant acrylamide (B121943) using a poly(methylene blue)-modified glassy carbon electrode (GCE). acs.org The interaction between acrylamide and the PMB surface resulted in a decrease in the redox current of PMB, proportional to the acrylamide concentration. acs.org
The versatility of Methylene Blue-based sensors is further demonstrated in their application for detecting biological targets. An electrochemical immunosensor for the myocardial injury biomarker, heart-type fatty acid-binding protein (H-FABP), was created using a platform enhanced with Methylene Blue coupled to carbon nanotubes on a polythionine film. mdpi.com Similarly, aptasensors, which use nucleic acid aptamers as recognition elements, have been designed for detecting pathogens like Pseudomonas aeruginosa. mdpi.com In one such design, Methylene Blue was used as an exogenous indicator that amplified the electrochemical signal, leading to highly sensitive detection. mdpi.com
The performance of these sensors is often enhanced by using nanomaterials. Functionalized multi-walled carbon nanotubes (MWCNTs) provide a high surface area and excellent electrocatalytic activity for cationic dyes like Methylene Blue, significantly improving detection limits. mdpi.com Metal-organic frameworks (MOFs) have also been used as nanocarriers for Methylene Blue to create sensitive biosensors for targets like caspase-3, an enzyme involved in apoptosis. bohrium.com
Below is a table summarizing the performance of various electrochemical sensors based on this compound-modified materials.
| Target Analyte | Sensor Platform | Linear Range | Limit of Detection (LOD) | Source |
| Ascorbic Acid | Methylene Blue/Carbon Nanotube Hydrogel | 0.1 mM - 10 mM | 0.05 mM | rsc.org |
| Ascorbic Acid | Methylene Blue-Doped Polyimide on GCE | 3 µM - 3000 µM | 1.05 µM | electrochemsci.org |
| Acrylamide | Poly(methylene blue)/GCE | 0.025 µM - 16 µM | 0.13 nM | acs.org |
| Pseudomonas aeruginosa | Methylene Blue-based Aptasensor on Au-SPE | Not specified | 8 CFU·mL⁻¹ | mdpi.com |
| H-FABP | Methylene Blue/CNT/Polythionine Immunosensor | 3.0 ng·mL⁻¹ - 25.0 ng·mL⁻¹ | 1.47 ng·mL⁻¹ | mdpi.com |
| Methylene Blue | NH₂-fMWCNTs/GCE | 0.01 µM - 0.5 µM | 0.21 nM | mdpi.com |
| Caspase-3 | Methylene Blue-Loaded MOF | 0.1 pg/mL - 25 pg/mL | 0.04 pg/mL | bohrium.com |
pH Sensors:
Methylene Blue's redox potential is pH-dependent, a property that has been exploited to create robust electrochemical pH sensors. Researchers have designed implantable sensors for in-vivo monitoring of tissue pH, which is a critical physiological parameter. researchgate.net One such sensor utilized a self-assembled monolayer containing Methylene Blue entrapped within a Nafion layer on an electrode. researchgate.net This design demonstrated remarkable robustness, accuracy, and sensitivity, allowing for real-time tracking of pH changes in a biological environment. researchgate.net
Methylene Blue Hydrate in Fundamental Biological and Biochemical Research Non Clinical
Molecular Interactions of Methylene (B1212753) Blue Hydrate (B1144303) with Nucleic Acids
Methylene blue hydrate, a cationic thiazine (B8601807) dye, exhibits significant interactions with nucleic acids, a property that underpins its use as a nucleic acid stain and has driven extensive research into its potential as a therapeutic agent. nih.gov The nature of these interactions is multifaceted and is influenced by the structural characteristics of both the dye and the nucleic acid, as well as the surrounding ionic environment.
DNA Intercalation and Groove Binding Mechanisms of this compound
This compound interacts with double-stranded DNA (dsDNA) through several proposed mechanisms, primarily intercalation, groove binding, and electrostatic interactions. researchgate.net Intercalation involves the insertion of the planar phenothiazinium ring system of methylene blue between the base pairs of the DNA double helix. researchgate.netusc.edu This mode of binding is considered a strong interaction and is supported by observations of extensive hypochromism (decrease in absorbance) and red shifts in the absorption spectrum of methylene blue upon binding to DNA. researchgate.net
Alternatively, methylene blue can bind to the grooves of the DNA helix, particularly the minor groove. researchgate.nettandfonline.com This interaction is often described as weaker than intercalation and is thought to be predominant under specific conditions, such as at high ionic strengths or with particular DNA sequences. The positively charged nature of the methylene blue molecule also facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, which is considered a weaker, non-specific binding mode. researchgate.netbiocompare.com
Modeling studies have suggested that the preferred binding mode can be sequence-dependent. For instance, with DNA sequences containing alternating guanine-cytosine (GC) pairs, intercalation is the favored mechanism. researchgate.netusc.edunih.gov Conversely, for sequences with alternating adenine-thymine (AT) pairs, minor groove binding is energetically more favorable. researchgate.nettandfonline.com Some studies propose a "semi-intercalation" mode, where the dye molecule inserts into the plane of neighboring base pairs within the same DNA strand, particularly with a preference for GC-rich regions.
The binding mechanism can also be influenced by the concentration of DNA. At low DNA concentrations, groove binding may be the predominant mode, while at higher DNA concentrations, the binding mechanism can shift towards intercalation. researchgate.net
Influence of DNA GC-Content and Ionic Strength on this compound Binding
The affinity and mode of this compound binding to DNA are significantly modulated by the base composition of the DNA (specifically the GC-content) and the ionic strength of the solution.
GC-Content: Research indicates a preference for methylene blue to bind to GC-rich regions of DNA. Studies have shown that the change in the melting interval width of DNA-methylene blue complexes increases with a higher GC-content, suggesting a stronger interaction. This preference is often attributed to the intercalation mechanism, which is considered more favorable in GC sequences. In contrast, interactions with AT-rich sequences are more commonly associated with groove binding.
Ionic Strength: The ionic strength of the surrounding medium plays a crucial role in the binding of methylene blue to DNA. Generally, an increase in ionic strength leads to a decrease in the binding affinity. nih.govresearchgate.net This is because the electrostatic interactions between the cationic dye and the anionic DNA backbone are weakened by the shielding effect of the increased salt concentration. researchgate.net
At low ionic strengths (e.g., 0.002 M), intercalation is the predominant binding mode. As the ionic strength increases, the complete intercalation of methylene blue becomes less thermodynamically favorable, and other binding modes, such as groove binding and semi-intercalation, become more prominent. For example, at an ionic strength of 0.02 M, a semi-intercalation mode has been observed. Interestingly, for some polynucleotides like poly(dG-dC)₂, the interaction remains purely intercalative even with changes in ionic strength. researchgate.net
Table 1: Influence of Environmental Factors on Methylene Blue-DNA Binding
| Factor | Influence on Binding | Predominant Mechanism | Supporting Evidence |
|---|---|---|---|
| High GC-Content | Increased binding affinity | Intercalation, Semi-intercalation | Increased melting interval width of DNA-MB complexes. |
| High AT-Content | Lower binding affinity compared to GC | Groove Binding | Modeling studies indicate energetic favorability. researchgate.nettandfonline.com |
| Low Ionic Strength | Stronger binding | Intercalation | Less shielding of electrostatic interactions. |
| High Ionic Strength | Weaker binding | Groove Binding, Semi-intercalation | Shielding of electrostatic interactions makes intercalation less favorable. researchgate.net |
Spectroscopic Characterization of this compound-Nucleic Acid Complexes
Spectroscopic techniques are invaluable for elucidating the interactions between this compound and nucleic acids.
UV-Visible Absorption Spectroscopy: The binding of methylene blue to DNA induces characteristic changes in its UV-Vis absorption spectrum. A significant decrease in the molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) are typically observed upon intercalation. researchgate.netacs.org These spectral changes are indicative of the close association between the dye's chromophore and the DNA base pairs. The absence of a significant red shift, despite a decrease in absorbance, can suggest groove binding. acs.org
Fluorescence Spectroscopy: The intrinsic fluorescence of methylene blue is often quenched upon binding to DNA. researchgate.net This quenching is attributed to the interaction with DNA bases. The extent of quenching can provide information about the binding affinity. In some cases, changes in the fluorescence emission wavelength can also be observed. For instance, a large red shift in the emission maxima has been reported upon binding to lysozyme, while a small blue shift was noted for another dye, indicating changes in the polarity of the microenvironment around the dye molecule. acs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the conformational changes in DNA upon ligand binding and the induced chirality in the bound dye. The interaction of methylene blue with DNA can induce a bisignate CD spectrum, which can be interpreted in terms of the specific binding geometry, such as intercalation at different base-pair steps. researchgate.net The CD spectrum of a methylene blue-DNA complex can be complex and vary with ionic strength, reflecting the presence of multiple possible binding sites. researchgate.net
Linear Dichroism (LD) Spectroscopy: LD spectroscopy provides information about the orientation of the dye molecule relative to the DNA helix axis. For an intercalated dye, the planar ring system is expected to be oriented parallel to the DNA base pairs, resulting in a specific LD signal. nih.gov This technique has been used to support the intercalative binding mode of methylene blue. researchgate.net
Table 2: Spectroscopic Signatures of Methylene Blue-Nucleic Acid Interactions
| Spectroscopic Technique | Observation upon Binding | Interpretation |
|---|---|---|
| UV-Visible Absorption | Hypochromism (decreased absorbance) and Bathochromic (red) shift | Intercalation researchgate.net |
| Fluorescence | Quenching of fluorescence | Close interaction with DNA bases researchgate.net |
| Circular Dichroism | Induced bisignate CD spectrum | Specific binding geometry (e.g., intercalation) researchgate.net |
| Linear Dichroism | Specific signal indicating orientation | Orientation of the dye relative to the DNA helix nih.gov |
This compound Interactions with Proteins and Enzymes in Model Systems
This compound's reactivity extends beyond nucleic acids to include interactions with proteins and enzymes, often through redox-sensitive mechanisms. These interactions can lead to the modulation of protein structure and function.
Redox Interactions of this compound with Amino Acids and Peptides (e.g., Cysteine Oxidation)
Methylene blue is a redox-active compound that can participate in oxidation-reduction reactions with certain amino acid residues, most notably cysteine. karazin.ua The sulfhydryl group of cysteine is susceptible to oxidation by methylene blue. karazin.ua
In vitro studies have demonstrated that methylene blue can directly oxidize cysteine to form cystine, which contains a disulfide bridge between two cysteine molecules. karazin.ua This oxidation process results in the reduction of methylene blue to its colorless leuco form. karazin.ua The formation of disulfide bridges can significantly alter the secondary and tertiary structure of proteins, potentially affecting their biological activity. karazin.ua For example, the oxidation of cysteine residues in Tau proteins has been suggested to impede the formation of amyloid fibrils associated with neurodegenerative diseases. karazin.ua
Besides cysteine, other amino acids can also undergo photo-oxidation in the presence of methylene blue and light. iarc.frnih.gov
Modulation of Enzyme Activity by this compound (e.g., NOS, MAO, Caspases)
This compound is known to inhibit the activity of several key enzymes through various mechanisms. medchemexpress.comtargetmol.commedchemexpress.com
Nitric Oxide Synthase (NOS): Methylene blue is an inhibitor of nitric oxide synthase (NOS). medchemexpress.comtargetmol.commedchemexpress.com It is believed to inhibit the catalytic function of both inducible and constitutive NOS by oxidizing the enzyme-bound ferrous iron. caymanchem.combiomol.com In vivo studies in rats have shown that methylene blue can dose-dependently decrease hippocampal NOS activity. nih.gov It has also been shown to completely eliminate the stress- and lipopolysaccharide-induced increase in inducible NOS (iNOS) activity in the hypothalamus of rats. conicet.gov.ar
Monoamine Oxidase (MAO): Methylene blue acts as an inhibitor of monoamine oxidase A (MAO-A). medchemexpress.comtargetmol.commedchemexpress.com This inhibition can lead to an increase in the levels of monoamine neurotransmitters in the brain, which is the basis for its antidepressant-like effects observed in animal models. caymanchem.combiomol.com
Caspases: Recent research has revealed that methylene blue can inhibit caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). nih.govntu.edu.sg The proposed mechanism of inhibition is the oxidation of the catalytic cysteine residue in the active site of the caspase. nih.gov Mass spectrometry has confirmed the oxidation of the catalytic cysteine of Caspase-6 by methylene blue. nih.gov Methylene blue has been shown to inhibit recombinant Caspase-1, Caspase-3, and Caspase-6, as well as Caspase-6 activity in cell cultures and primary neurons. nih.gov This inhibition of caspases may contribute to its neuroprotective effects. ntu.edu.sgnih.gov
Table 3: Enzyme Inhibition by this compound
| Enzyme | Mechanism of Inhibition | Consequence of Inhibition |
|---|---|---|
| Nitric Oxide Synthase (NOS) | Oxidation of enzyme-bound ferrous iron caymanchem.combiomol.com | Reduced nitric oxide production nih.gov |
| Monoamine Oxidase A (MAO-A) | Competitive inhibition medchemexpress.comtargetmol.commedchemexpress.com | Increased levels of monoamine neurotransmitters caymanchem.combiomol.com |
| Caspases | Oxidation of the catalytic cysteine residue nih.gov | Inhibition of apoptosis nih.govnih.gov |
Binding Mechanisms of this compound to Specific Protein Structures (e.g., Tau protein aggregation inhibition research)
This compound has been identified as an inhibitor of Tau protein aggregation, a key pathological hallmark in Alzheimer's disease and other tauopathies. medchemexpress.comnih.govtargetmol.com Research into its binding mechanism reveals a multi-faceted interaction with the Tau protein.
One primary mechanism involves the oxidation of cysteine residues within the Tau protein. researchgate.net Specifically, the methylthioninium ion (MT+), the active component of Methylene Blue, oxidizes Cys residues to form disulfide bonds. researchgate.net This action is independent of the typical redox cycling between Methylene Blue and its reduced form, leuco-methylene blue. researchgate.net This oxidation alters the protein's conformation, preventing it from assembling into the fibrillar structures that are characteristic of neurodegenerative diseases. nih.govresearchgate.net
Studies using atomic force microscopy have shown that while this compound reduces the formation of Tau fibrils, it can increase the number of granular Tau oligomers. nih.gov This is a critical distinction, as some research suggests that these smaller oligomeric forms, rather than the large fibrils, are the primary neurotoxic species. nih.gov
Furthermore, this compound is understood to bind to Tau proteins through a combination of forces. These include disulfide-centered hydrogen bonds and specific long-range interactions with the amine (NH) groups and basic side chains of the protein. researchgate.net Computational and spectroscopic studies have also elucidated the binding of Methylene Blue to other proteins, such as serum albumins, where interactions are driven by hydrogen bonds and van der Waals forces. nih.gov In these instances, Methylene Blue has been shown to occupy specific binding pockets within the protein's subdomains. nih.gov
The ability of Methylene Blue to inhibit Tau aggregation is a key area of non-clinical research, offering insights into potential therapeutic strategies for tauopathies. medchemexpress.comnih.gov
Research into this compound's Role in Mitochondrial Bioenergetics (In Vitro and Model Systems)
This compound plays a significant role in modulating mitochondrial bioenergetics, primarily by acting as a redox-active compound that can influence the electron transport chain (ETC). nih.govhdrx.com
This compound as an Alternative Electron Carrier in Mitochondrial Respiration
A key function of this compound in mitochondrial research is its ability to act as an alternative electron carrier. dianarangaves.commdpi.comnih.gov Under conditions where the mitochondrial ETC is impaired, particularly at Complexes I and III, Methylene Blue can shuttle electrons to maintain cellular respiration. nih.govhdrx.comnih.gov
The process involves Methylene Blue accepting electrons from NADH, often in the presence of Complex I, and becoming reduced to leuco-methylene blue. nih.govnih.govfrontiersin.org This reduced form then donates these electrons directly to Cytochrome c, which in turn transfers them to Complex IV (cytochrome c oxidase). hdrx.comnih.gov By bypassing the potentially inhibited or dysfunctional Complexes I and III, Methylene Blue helps to sustain the flow of electrons, which is crucial for the production of ATP. dianarangaves.comnih.govtroscriptions.com This mechanism has been observed to increase oxygen consumption and enhance mitochondrial respiration in various experimental models. nih.govmdpi.com
This alternative electron transport pathway not only supports energy production but also highlights the compound's potential to mitigate the effects of mitochondrial dysfunction in various pathological contexts. nih.govnih.gov
Impact of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production in Isolated Mitochondria
This compound has a notable impact on the production of reactive oxygen species (ROS) in mitochondria, which are major sites of cellular ROS generation. nih.govmdpi.com Its effect, however, can be complex and dependent on experimental conditions.
Conversely, some studies have reported that Methylene Blue itself can induce the production of H₂O₂ in isolated mitochondria. mdpi.comresearchgate.net For instance, research on isolated kidney mitochondria showed an increase in the rate of H₂O₂ production upon the addition of Methylene Blue. mdpi.com Another study on diabetic rat heart mitochondria found that Methylene Blue increased H₂O₂ release when Complex I substrates were used, but had the opposite effect with a Complex II substrate. nih.gov This suggests that the impact of Methylene Blue on ROS production is context-dependent, varying with the specific mitochondrial substrates being utilized. nih.gov
Studies on ATP Production and Mitochondrial Membrane Potential Modulation by this compound in Cell Lines
This compound has been shown to directly influence ATP synthesis and modulate the mitochondrial membrane potential in various cell line studies. By enhancing the efficiency of the electron transport chain, Methylene Blue can lead to increased ATP production. dianarangaves.comkingspharma.comrenoja.com This is a direct consequence of its role as an alternative electron carrier, which helps maintain the proton gradient necessary for ATP synthase to function, even when parts of the respiratory chain are compromised. dianarangaves.comfrontiersin.org
Cellular Uptake and Subcellular Localization of this compound in Research Models
The effectiveness of this compound in biological research is intrinsically linked to its ability to cross cellular membranes and accumulate within specific subcellular compartments.
Membrane Permeability and Intracellular Distribution Studies of this compound
This compound is characterized by its ability to readily permeate biological membranes, a property attributed to its hydrophilic and lipophilic nature. nih.govmdpi.com This allows it to be rapidly taken up by cells. mdpi.com Studies have shown that the cellular uptake can be swift, often reaching a plateau within a couple of hours. rsc.org
Once inside the cell, Methylene Blue does not distribute uniformly. It exhibits a strong affinity for mitochondria, where it tends to accumulate. scirp.orgaging-us.com This accumulation is driven by the mitochondrial membrane potential. aging-us.com Its positive charge likely contributes to its sequestration within the negatively charged mitochondrial matrix. nih.govaging-us.com
This compound as a Cytological Stain in Basic Research
This compound is a cationic thiazine dye with a long history in biological and biochemical research. researchgate.net Its utility as a stain stems from its chemical properties, which allow it to selectively bind to various cellular components, thereby enhancing their visibility under a microscope. chemicals.co.uk This characteristic has made it an invaluable tool for a multitude of non-clinical research applications, from elucidating cellular morphology to assessing cell viability. macsenlab.commorphisto.de
As a basic dye, Methylene Blue carries a positive charge and thus exhibits a strong affinity for acidic (negatively charged) components within the cell. morphisto.deprotocols.io This fundamental principle governs its action as a stain, enabling researchers to visualize specific structures and differentiate between cell types in a variety of experimental contexts. patsnap.comnih.gov
Mechanism of Action as a Biological Stain
The staining capability of this compound is rooted in its molecular structure and electrochemical properties. As a cationic salt, it dissociates in aqueous solutions, and the positively charged dye molecule readily interacts with and binds to negatively charged molecules within biological tissues. chemicals.co.ukmacsenlab.comprotocols.io The primary targets for this binding are nucleic acids—deoxyribonucleic acid (DNA) and ribonucleic acid (RNA)—which are abundant in the cell nucleus and ribosomes within the cytoplasm. macsenlab.combaseclick.eu The phosphate groups of these nucleic acids confer a strong negative charge, attracting the cationic Methylene Blue dye and resulting in a distinct blue coloration of these structures. macsenlab.com
Beyond its role as a simple stain, Methylene Blue also functions as a redox indicator. chemicals.co.uk It can exist in both an oxidized state, which is blue, and a reduced state, known as leucomethylene blue, which is colorless. patsnap.compccarx.com This reversible redox cycle is crucial for its application in cell viability assays. patsnap.com In living cells, active metabolic enzymes can reduce the blue, oxidized form of the dye to its colorless leuco form. oup.comwikipedia.org Consequently, living, metabolically active cells remain unstained, while dead cells, lacking this enzymatic activity, are unable to reduce the dye and thus retain the blue color. oup.com
| Property | Description | Primary Cellular Target | Reference |
|---|---|---|---|
| Chemical Nature | Cationic (positively charged) basic dye. | Anionic (negatively charged) molecules. | macsenlab.comprotocols.io |
| Binding Mechanism | Electrostatic attraction and binding to acidic cell components. | Nucleic acids (DNA, RNA) and acidic proteins. | macsenlab.commorphisto.de |
| Redox Activity | Functions as a redox indicator; oxidized form is blue, reduced (leuco) form is colorless. | Cellular enzymes (e.g., dehydrogenases in living cells). | chemicals.co.ukpatsnap.comoup.com |
| Resulting Color | Stains acidic structures blue. Living cells can reduce the dye to a colorless form. | Nucleus, cytoplasm (RNA-rich areas), dead cells. | macsenlab.comoup.comwikipedia.org |
Specific Applications in Staining Cell Organelles and Structures
In fundamental research, Methylene Blue is a versatile stain used to visualize a range of cellular structures. Its most common application is as a nuclear stain, providing clear demarcation of the nucleus in both prokaryotic and eukaryotic cells. macsenlab.comsigmaaldrich.com This allows for the simple observation of nuclear morphology, size, and shape. baseclick.eu
Beyond the nucleus, Methylene Blue has been employed in more specialized staining procedures. In neuroscience research, it has been used as a supravital stain to selectively label certain neuronal populations and their processes. nih.govum.es For instance, it shows a particular affinity for Purkinje cells in the cerebellum and can be used to visualize their intricate dendritic spines. nih.govum.es At an ultrastructural level, the dye appears as electron-dense precipitates that stain the cytoplasm and chromatin. nih.gov It is also used in vital staining to study mitochondria and other cellular structures in living cells, allowing for the real-time observation of cellular processes without immediately killing the cells. morphisto.de Furthermore, Methylene Blue is a component of various established staining protocols, including Wright's stain for blood cells and as a counterstain in procedures like the Ziehl-Neelsen stain for identifying acid-fast bacteria. baseclick.euwikipedia.orgabcam.com
| Cellular Structure/Component | Research Application | Staining Principle | Reference |
|---|---|---|---|
| Nucleus (DNA & RNA) | General cytology, observation of nuclear morphology. | Binds to negatively charged phosphate groups of nucleic acids. | macsenlab.combaseclick.eusigmaaldrich.com |
| Cytoplasm | Stains RNA-rich regions (e.g., ribosomes), providing contrast. | Binds to RNA and acidic proteins. Cytoplasm of living cells remains largely unstained. | macsenlab.comabcam.com |
| Mitochondria | Vital staining to observe mitochondrial distribution and function. | Accumulates in respiring mitochondria. | morphisto.defrontiersin.org |
| Bacterial Cells | Bacterial identification and morphology studies. | Stains acidic components of the bacterial cell. | macsenlab.commorphisto.de |
| Nerve Fibers/Neurons | Supravital staining to visualize specific neuronal structures (e.g., Purkinje cells, dendritic spines). | Selective uptake mechanism, not fully understood, but involves the cell membrane's Na/K-ATPase. | nih.govum.es |
| RNA on Hybridization Membranes | Used in Northern blotting to verify the amount of nucleic acid present. | Binds to RNA immobilized on the membrane. | macsenlab.comwikipedia.org |
Role in Differentiating Cell Types and Assessing Viability
A key application of Methylene Blue in basic research is its use as a vital stain to distinguish between living and dead cells. macsenlab.comwikipedia.org This is particularly prevalent in microbiology, especially in studies involving yeast (e.g., Saccharomyces cerevisiae). oup.comnih.govwiley.com The principle relies on the metabolic activity of living cells. Viable cells possess active enzymes that reduce the internalized Methylene Blue to its colorless leucomethylene form, so they appear unstained or very lightly colored. oup.com In contrast, dead cells or cells with compromised membranes lack this enzymatic activity, cannot reduce the dye, and are therefore stained a distinct blue. oup.comgeneq.com This simple, rapid, and cost-effective method allows researchers to calculate the percentage of viable cells in a population. nih.govawri.com.au
| Application | Cell/Sample Type | Observation | Interpretation | Reference |
|---|---|---|---|---|
| Cell Viability Assay | Yeast, other eukaryotic cells | Cells remain colorless or faintly colored. | Cell is viable and metabolically active; enzymes reduce Methylene Blue. | oup.comwikipedia.org |
| Cells stain blue. | Cell is dead or has a compromised membrane; unable to reduce the dye. | oup.comgeneq.com | ||
| Cell Type Differentiation | Human prostate cancer tissue | "Dark" basal cells stain intensely. | Identified as one type of stem cell (estrogen receptor-positive). | iiarjournals.org |
| "Light" basal cells do not stain. | Identified as a second type of stem cell (androgen receptor-positive). | iiarjournals.org | ||
| Cytological Examination | Ascites fluid smears | Provides clear staining of the nucleus and cytoplasm. | Serves as an effective nuclear stain for morphological assessment. | poltekkesjakarta3.ac.id |
Advanced Computational and Theoretical Investigations of Methylene Blue Hydrate
Quantum Chemical Calculations of Methylene (B1212753) Blue Hydrate (B1144303) Electronic and Molecular Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic and molecular properties of methylene blue and its hydrated forms. These calculations provide a fundamental understanding of the molecule's geometry, charge distribution, and spectroscopic characteristics.
DFT calculations have been used to optimize the molecular structure of both neutral and cationic forms of methylene blue. randallcygan.com A Mulliken population analysis based on DFT-optimized structures revealed net charges of +0.08 e and +0.83 e for adsorbed neutral MB and its cation (MB+), respectively. randallcygan.com This highlights the significant influence of the molecular environment on charge distribution.
Theoretical calculations have been successfully used to analyze the vibrational spectra of methylene blue. researchgate.net For instance, DFT calculations at the B3LYP/6-31+G(d) level show good agreement with experimental Fourier-transform infrared (FTIR) spectra of gaseous, hydrated crystalline, and dried forms of MB. researchgate.net This allows for the precise assignment of vibrational bands, such as those corresponding to the =N+(CH3)2 and C-S-C functional groups, which are characteristic of MB monomers. researchgate.net
Furthermore, quantum chemical calculations have shed light on the nature of intermolecular interactions. The formation of dimers and H-aggregates is influenced by interactions between the sulfur and nitrogen atoms of MB with the hydroxyl groups of water molecules. researchgate.net These calculations also help in understanding the π-π stacking interactions between the aromatic rings of the MB+ ions during self-association. researchgate.net
The table below summarizes key findings from quantum chemical calculations on methylene blue.
| Parameter | Method | Finding |
| Net Charge (Adsorbed MB) | DFT/Mulliken Population Analysis | +0.08 e randallcygan.com |
| Net Charge (Adsorbed MB+) | DFT/Mulliken Population Analysis | +0.83 e randallcygan.com |
| Vibrational Spectra | DFT/B3LYP/6-31+G(d) | Good agreement with experimental FTIR, confirming monomeric and aggregated forms. researchgate.net |
| Intermolecular Interactions | - | Formation of dimers and H-aggregates through S/N-H2O interactions and π-π stacking. researchgate.net |
Molecular Dynamics (MD) Simulations of Methylene Blue Hydrate Interactions
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments over time. These simulations provide insights into solvation dynamics and intermolecular interactions that are crucial for understanding its function in biological and materials science contexts.
MD simulations have been employed to investigate the hydration of methylene blue and the influence of the solvent on its aggregation. In aqueous solutions, water molecules play a critical role in stabilizing different forms of MB. For instance, simulations have identified various hydrated species, including a monomer monohydrate (MB+H2O), a dimer hexahydrate ((MB)2++6H2O), and a trimer monochloro tridecahydrate ((MB)3Cl++(H2O)13). researchgate.net
The solvation environment significantly affects the electronic properties of methylene blue. MD simulations coupled with quantum mechanics (QM/MM) have shown that explicit consideration of solvent molecules is necessary to accurately predict the optical gap of MB. aip.org Solvation effects can lower the optical gap by 0.2-0.4 eV. aip.org Furthermore, simulations reveal that solute-solvent interactions, such as hydrogen bonding between the central nitrogen atom of MB and water, are prevalent and influence the molecule's charge distribution. utwente.nl
The table below presents data on the hydrated species of methylene blue identified through simulations.
| Methylene Blue Species | Hydration State |
| Monomer | MB+H2O (monohydrate) researchgate.net |
| Dimer | (MB)2++6H2O (hexahydrate) researchgate.net |
| Trimer | (MB)3Cl++(H2O)13 (tridecahydrate) researchgate.net |
MD simulations are pivotal in understanding the interactions of methylene blue with a wide range of materials, from biological macromolecules to mineral surfaces. These simulations provide atomistic details of binding modes, interaction energies, and the role of water in mediating these interactions.
Interactions with Biological Macromolecules:
MD simulations have been used to study the interaction of methylene blue with components of biological systems. For example, simulations of the MB-guanine complex in water revealed that the stable conformation is a stacked arrangement. researchgate.net The free energy of complex formation was calculated to be approximately -7.2 kcal/mol, driven by a favorable solute-solute interaction energy of about -21 kcal/mol, which compensates for the unfavorable change in hydration energy upon complexation. researchgate.net In another study, MD simulations of MB with fibroin, a protein from silk, showed that the complex is stable in an aqueous environment, with interactions including hydrogen bonds and π-H interactions. rsc.org
Interactions with Material Surfaces:
The adsorption of methylene blue onto various material surfaces has been extensively studied using MD simulations. For clay minerals like kaolinite (B1170537), simulations show that MB+ preferentially adsorbs on the hydrophobic siloxane surface. randallcygan.comcambridge.org At low concentrations, MB monomers lie parallel to the surface, while at higher concentrations, they form dimers and chains oriented perpendicular to the surface to maximize hydrophobic interactions. randallcygan.comcambridge.org Similarly, simulations have been used to investigate MB adsorption on polymers like polyaniline, highlighting the importance of π-π stacking and van der Waals interactions. scispace.com
The following table summarizes key intermolecular interactions of this compound.
| Interacting Partner | Simulation Method | Key Findings |
| Guanine | MD | Stacked conformation is stable in water; ΔG of formation ≈ -7.2 kcal/mol. researchgate.net |
| Fibroin | MD | Stable complex formed through hydrogen and π-H bonds. rsc.org |
| Kaolinite | Classical MD | Preferential adsorption on the siloxane surface; orientation depends on concentration. randallcygan.comcambridge.org |
| Polyaniline | DFT-based ab initio MD | π-π stacking and van der Waals interactions are crucial for adsorption. scispace.com |
Solvation Dynamics and Solvent Effects on this compound Behavior
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a cornerstone of computational investigations into methylene blue systems, offering a balance between accuracy and computational cost. It is widely applied to study adsorption phenomena, electronic properties, and reaction mechanisms.
DFT calculations have been crucial in understanding the adsorption of methylene blue on various substrates. For instance, in the study of MB adsorption on clay surfaces, DFT was used to determine binding energies and optimal adsorption geometries. randallcygan.comcambridge.org These calculations revealed that adsorption on the siloxane surface of kaolinite is energetically more favorable than on the gibbsite surface. randallcygan.com DFT has also been employed to investigate the interaction of MB with semiconductor clusters like (TiO2)20, identifying preferential adsorption sites and quantifying the adsorption energy. acs.org
Time-dependent DFT (TD-DFT) is particularly useful for studying the excited-state properties and electronic spectra of methylene blue. However, standard TD-DFT functionals often fail to accurately describe the optical excitations of π-conjugated systems like MB. aip.org To overcome this, non-empirical, optimally tuned range-separated hybrid functionals have been used, which provide a much better description of the optical gap, especially when explicit solvent effects are included. aip.org These advanced DFT methods, combined with vibronic calculations, can predict transition energies to within 0.15 eV of experimental values. aip.org
The table below highlights some applications of DFT in studying methylene blue systems.
| Application Area | DFT Method | Key Insights |
| Adsorption on Kaolinite | DFT | Adsorption is more favorable on the siloxane surface. randallcygan.com |
| Adsorption on (TiO2)20 | DFT | Identification of stable adsorption geometries and chemisorption energies. acs.org |
| Electronic Spectra | TD-DFT with range-separated hybrid functionals | Accurate prediction of optical gaps and transition energies when solvent effects are included. aip.org |
| Demethylation Mechanism | DFT | Investigation of reaction pathways and energetics of MB degradation by reactive oxygen species. mdpi.com |
Theoretical Models for this compound Adsorption, Photochemistry, and Redox Processes
Theoretical models, often built upon quantum mechanical principles and statistical mechanics, provide a framework for interpreting experimental data and predicting the behavior of methylene blue in various processes.
Adsorption Models:
Several theoretical models are used to describe the adsorption of methylene blue from solution onto a solid surface. Classical isotherm models like the Langmuir, Freundlich, and Redlich-Peterson models are often fitted to experimental data to determine adsorption capacities and affinities. mdpi.com More advanced models, based on statistical physics, can provide deeper insights into the adsorption mechanism, such as the number of molecules adsorbed per site (n) and the adsorption energy. scispace.com For example, a monolayer model applied to MB adsorption on polyaniline suggested an inclined orientation of the dye molecules with an adsorption energy of 14.0 kJ/mol, indicative of physisorption. scispace.com
Photochemistry Models:
The photophysical and photochemical behavior of methylene blue, including its aggregation and excited-state dynamics, is often described using exciton (B1674681) theory. In concentrated solutions, MB forms H-aggregates (dimers), which significantly alters its spectroscopic properties. nih.gov Ultrafast spectroscopy combined with theoretical modeling has revealed that upon photoexcitation of the dimer, an extremely fast internal conversion occurs from the upper, allowed exciton state to the lower, forbidden exciton state. nih.gov This is followed by rapid relaxation back to the ground state within picoseconds, explaining the phenomenon of concentration quenching. nih.gov
Redox Process Models:
Theoretical models are also used to understand the redox chemistry of methylene blue. DFT calculations have been employed to determine the half-cell reduction potentials for reactions involved in the "blue bottle experiment," where MB catalyzes the autoxidation of a reducing agent. nih.gov These calculations help to confirm the feasibility of proposed reaction mechanisms under different pH conditions. For instance, in an alkaline solution, the oxidation of glucose by oxygen, catalyzed by methylene blue, is shown to be thermodynamically favorable. nih.gov Furthermore, theoretical studies have explored the two-electron redox switching of MB, which is crucial for its application in redox flow batteries. acs.org
The table below summarizes the application of various theoretical models to methylene blue processes.
| Process | Theoretical Model | Key Findings |
| Adsorption | Statistical Physics Models (e.g., Monolayer Model) | Provides information on adsorption orientation and energy. scispace.com |
| Photochemistry | Exciton Theory | Explains the ultrafast relaxation dynamics and concentration quenching in MB dimers. nih.gov |
| Redox Processes | DFT-based Half-Cell Potential Calculations | Confirms thermodynamic feasibility of redox reactions and helps elucidate mechanisms. nih.gov |
Emerging Research Directions and Methodological Advances for Methylene Blue Hydrate
Integration of Methylene (B1212753) Blue Hydrate (B1144303) with Advanced Characterization Techniques
The accurate characterization of Methylene Blue's various hydrate forms is a significant challenge because traditional spectroscopic methods like Infrared (IR) and Raman spectroscopy often struggle to differentiate between them due to their similar chemical composition and functional groups. rsc.orgresearchgate.netrsc.orgrsc.org This has spurred the integration of more advanced and combined analytical approaches to elucidate the distinct properties of each hydrate.
A re-investigation of the crystalline states of methylene blue has identified multiple distinct hydrates, including a pentahydrate, a monohydrate, two different dihydrates, and a hydrate containing 2.2-2.3 water equivalents. researchgate.netrsc.org The characterization and differentiation of these forms have been made possible by a suite of advanced techniques.
Terahertz (THz) Time-Domain Spectroscopy: This has emerged as a powerful tool for distinguishing between methylene blue pentahydrate, dihydrate, and anhydrate. rsc.orgrsc.org Each form exhibits a unique absorption spectrum in the THz range. For instance, the pentahydrate shows prominent absorption peaks at 0.84 and 1.68 THz, while the dihydrate has a broader, weaker peak around 0.89 THz, and the anhydrate form shows no significant peaks in the 0.2–2.0 THz range. rsc.orgrsc.org This technique is particularly advantageous for studying the kinetics of dehydration, allowing researchers to monitor the transformation between hydrates in real-time. rsc.orgrsc.org
X-ray Powder Diffraction (XRPD): XRPD is fundamental for analyzing the distinct crystal structures of the different hydrates. researchgate.netrsc.orgrsc.org The diffraction patterns provide clear evidence of the structural differences between the pentahydrate, dihydrate, and anhydrate forms, with the crystallinity of the pentahydrate being notably higher. rsc.org
Thermal Analysis (TGA and DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the water content and observing the thermal transformations between hydrates. rsc.orgresearchgate.netrsc.org TGA measures the mass loss corresponding to the dehydration of the different forms, while DSC helps in establishing the stability domains of each hydrate as a function of temperature and water activity. researchgate.netrsc.org
Electrochemical Methods: Techniques such as cyclic voltammetry have been employed to study the electrochemical behavior of Methylene Blue. conicet.gov.arwiley.com These studies reveal that the dye undergoes a two-electron transfer process. conicet.gov.arwiley.com The development of electrochemical oxidation (EO) processes represents a methodological advance for the degradation of methylene blue, proving to be more economical and effective over a wider pH range compared to traditional electro-Fenton and electro-coagulation methods. rsc.org
Advanced Microscopy and Image Analysis: High-resolution digital microscopy and Scanning Electron Microscopy (SEM) are used to examine surface morphology and diffusion processes. mdpi.comacs.orgijcce.ac.ir Recent explorations have used image analysis to study the interaction and diffusion of methylene blue within hydrogel matrices, proposing it as a potential future tool to complement or even replace complex spectral analysis for certain applications. mdpi.com
Table 1: Advanced Characterization Techniques for Methylene Blue Hydrate This table is interactive. You can sort and filter the data.
| Technique | Information Yielded | Key Findings | Citations |
|---|---|---|---|
| Terahertz (THz) Spectroscopy | Differentiation of hydrate forms, Dehydration kinetics | Pentahydrate, dihydrate, and anhydrate have distinct THz absorption spectra. Enables calculation of activation energy for dehydration. | rsc.org, rsc.org, rsc.org |
| X-ray Powder Diffraction (XRPD) | Crystal structure analysis | Confirms different crystal structures for various hydrates (penta-, di-, monohydrate). | rsc.org, researchgate.net, rsc.org, acs.org |
| Thermal Analysis (TGA/DSC) | Water content, Thermal stability, Phase transitions | Determines equivalents of water in hydrates and stability ranges as a function of temperature and humidity. | rsc.org, researchgate.net, rsc.org |
| Visible Spectroscopy | Aggregation states in solution | Identifies monomer, dimer, and trimer species and their extent of hydration in aqueous solutions. | researchgate.net |
| Electrochemical Analysis | Redox behavior, Degradation pathways | Characterizes electron transfer processes; Electrochemical Oxidation (EO) is an efficient degradation method. | conicet.gov.ar, rsc.org, mdpi.com |
| Advanced Microscopy (SEM, etc.) | Surface morphology, Diffusion analysis | Visualizes dye distribution and interaction within matrices like hydrogels and nonwoven fabrics. | mdpi.com, acs.org, ijcce.ac.ir |
| IR & Raman Spectroscopy | Functional groups, Presence of water | Limited in differentiating between hydrates but can confirm the presence of water and overall molecular structure. | rsc.org, rsc.org, researchgate.net |
Future Perspectives in this compound-Mediated Research Methodologies
The ongoing research into this compound is paving the way for new methodologies and applications across various scientific fields. The future perspectives are shaped by the need for more efficient, sustainable, and targeted uses of this versatile compound.
One of the most promising future directions lies in the field of environmental remediation . The development of electrochemical oxidation processes using novel particle electrodes (e.g., fly ash–red mud) points toward more economical and robust systems for degrading methylene blue in wastewater. rsc.org Future research will likely focus on scaling up these technologies and exploring new, low-cost composite adsorbent materials, such as those based on magnesium silicate (B1173343) hydrate or bentonite-alginate, for the efficient removal of the dye from aqueous solutions. researchgate.netmdpi.com Photodegradation is another key area, with future work aimed at developing highly effective photocatalytic systems for industrial-scale applications. researchgate.netmdpi.com
In materials science, the use of image analysis as a primary characterization tool for studying diffusion in complex systems is a nascent but intriguing prospect. mdpi.com As computational tools become more powerful, this method could offer a more practical and accessible alternative to traditional spectroscopic techniques for quality control and process monitoring in materials like hydrogels or textiles.
Furthermore, the unique photophysical properties of methylene blue continue to inspire new methodologies in biomedicine. Its application in photodynamic therapy (PDT) is an active area of research, with a focus on developing targeted delivery systems and optimizing treatment protocols for various conditions. pfmjournal.org The neuroprotective and potential anti-aging properties of methylene blue are also gaining significant attention. pfmjournal.orgklearmindclinics.com Future research methodologies will need to focus on elucidating the precise mechanisms of action and conducting rigorous clinical trials to establish safe and effective strategies for these novel therapeutic applications. klearmindclinics.comnih.gov
Unaddressed Challenges and Opportunities in this compound Scholarly Exploration
Despite significant progress, several challenges remain in the study of this compound, each presenting a unique opportunity for further research.
A primary challenge is the complete structural elucidation and control over the formation of its various hydrates . While several hydrates have been identified, controlling the crystallization process to selectively produce a specific hydrate form remains difficult. researchgate.netrsc.org Overcoming this challenge is crucial for pharmaceutical applications where the specific crystalline form can affect stability and bioavailability. This represents an opportunity to develop advanced crystallization techniques and predictive models based on a deeper understanding of the thermodynamics and kinetics of hydrate formation.
Another significant challenge is understanding the compound's behavior in complex biological and environmental systems . The interaction of methylene blue with biomolecules, its transport across biological membranes, and its degradation pathways in the environment are not fully understood. mdpi.com This knowledge gap is an opportunity for multi-disciplinary research combining advanced analytical chemistry, computational modeling, and toxicology to create a comprehensive picture of its lifecycle and interactions.
The translation of promising laboratory findings into widespread clinical or industrial practice is a persistent hurdle. For therapeutic uses, more extensive clinical trials are required to validate its efficacy and long-term safety for conditions like neurodegenerative diseases. nih.gov For environmental applications, the challenge lies in developing cost-effective, scalable, and sustainable technologies for water treatment. rsc.orgmdpi.com This gap between lab-scale success and industrial application offers vast opportunities for chemical engineers, materials scientists, and clinicians to collaborate on innovative solutions.
Finally, exploring the full potential of Methylene Blue's electrochemical properties presents another frontier. While its redox behavior is known, its application in areas like biosensing, electrocatalysis, and energy storage is still relatively underexplored. The complexity of its electrochemical behavior, especially in non-aqueous solvents, poses a challenge but also an opportunity to design novel electrochemical systems and devices. conicet.gov.arresearchgate.net
Q & A
Q. Methodological Recommendations :
- Characterize hydrate form via XRPD/TGA to avoid confounding results .
- Standardize pH, temperature, and ionic strength in batch adsorption experiments .
Advanced Question: What considerations are critical when using MB hydrate as a photocatalyst in organic synthesis?
Answer:
MB’s photocatalytic efficiency depends on:
- Concentration : 0.1–1 mol% yields 81–98% in dihydropyrano[2,3-c]pyrazole synthesis .
- Light Source : Visible light (450–500 nm) optimizes electron transfer; UV degrades MB .
- Scalability : Gram-scale reactions achieve TON >500 and TOF >100 h⁻¹ .
Q. Optimization Workflow :
Screen solvent polarity (e.g., ethanol vs. water).
Monitor reaction progress via TLC or GC-MS.
Advanced Question: What challenges arise in characterizing MB hydrate forms, and how do they impact research?
Answer:
Hydrate Variability : Five distinct hydrates exist (no trihydrate); commercial samples often mislabeled .
| Hydrate Form | Key Characterization Tools | Thermal Stability |
|---|---|---|
| Monohydrate | XRPD, DSC (endothermic peak at 110°C) | Stable below 60°C |
| Pentahydrate | TGA (25% weight loss by 150°C) | Hygroscopic; store in N₂ |
Q. Implications :
- Incorrect hydrate use skews stoichiometry in assays.
- Solution calorimetry (SolCal) recommended for batch validation .
Basic Question: What safety protocols are essential for handling MB hydrate?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent redox-induced dermatitis .
- Waste Disposal : Collect in sealed containers; incinerate with alkaline scrubbers .
- Spill Management : Use HEPA-filter vacuums; avoid compressed air to prevent dust explosions .
Advanced Question: How can MB hydrate concentrations be optimized in enzyme inhibition assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
